MRK-016
Description
The exact mass of the compound 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine is 368.17092191 g/mol and the complexity rating of the compound is 518. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYOGCIDRANAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426080 | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342652-67-9, 783331-24-8 | |
| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MRK-016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MRK-016: A Technical Overview of its Mechanism of Action as a Selective α5-GABAA Receptor Negative Allosteric Modulator
For Research, Scientific, and Drug Development Professionals
Published: December 8, 2025
Abstract
MRK-016 is a potent and selective negative allosteric modulator (NAM), also described as a selective inverse agonist, that targets the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors.[1] It binds to the benzodiazepine site on these receptors to modulate GABAergic inhibition, a key process in the central nervous system.[2] By selectively reducing the activity of α5-GABAA receptors, which are highly expressed in the hippocampus, this compound enhances cognitive functions such as learning and memory and demonstrates rapid antidepressant-like effects in preclinical models.[2][3][4] This document provides a detailed examination of the mechanism of action of this compound, supported by quantitative binding and functional data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) at GABAA receptors containing the α5 subunit.[1][4] GABAA receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow chloride ions to enter the neuron.[5] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
The α5 subunit-containing GABAA receptors are concentrated in the hippocampus and are primarily extrasynaptic, mediating a form of persistent, low-level inhibition known as tonic inhibition.[6][7] this compound binds to the benzodiazepine site of these α5-containing receptors and reduces the receptor's response to GABA.[2] This action is "negative" allosteric modulation because this compound does not block the GABA binding site itself but rather changes the receptor's conformation to decrease its function.
By reducing tonic inhibition in hippocampal neurons, this compound effectively disinhibits these circuits. This disinhibition is thought to lower the threshold for synaptic plasticity phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory. Indeed, studies have shown that this compound increases LTP in mouse hippocampal slices. This enhancement of synaptic plasticity is the proposed mechanism for its cognition-enhancing effects.[2] Furthermore, this mechanism has been linked to rapid antidepressant actions, potentially through the disinhibition of glutamatergic pathways.[4]
Quantitative Data: Binding Affinity and Potency
The interaction of this compound with GABAA receptors has been characterized through various in vitro assays. The following tables summarize its binding affinity (Ki) and functional potency (EC50).
Table 1: Binding Affinity of this compound at Human Recombinant GABAA Receptors
| Receptor Subtype Composition | Binding Affinity (Ki, nM) |
| α1βxγ2 | 0.83 |
| α2βxγ2 | 0.85 |
| α3βxγ2 | 0.77 |
| α5βxγ2 | 1.4 |
| Data sourced from Tocris Bioscience and R&D Systems, representing affinity for the benzodiazepine binding site on various human recombinant GABAA receptor subtypes. |
Table 2: Functional Potency and In Vivo Activity
| Parameter | Value | Species/Model |
| EC50 (Inverse Agonist Activity) | 3 nM | Recombinant α5-GABAA Receptors |
| ED50 (Receptor Occupancy) | 0.39 mg/kg (oral) | Rat |
| Plasma EC50 (Receptor Occupancy) | 15 ng/mL | Rat |
| Plasma EC50 (Receptor Occupancy) | 21 ng/mL | Rhesus Monkey |
| Data from preclinical studies demonstrating the functional potency and in vivo receptor engagement of this compound.[2] |
Signaling and Mechanistic Pathways
The primary action of this compound at the cellular level is the modulation of neuronal inhibition. This action initiates a cascade of effects on synaptic plasticity and gene expression.
References
- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
MRK-016: A Technical Guide to its GABAA α5 Subunit Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-016 is a novel pyrazolotriazine that acts as a selective inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, with a notable preference for the α5 subunit. This functional selectivity has positioned this compound as a valuable tool for investigating the role of α5-containing GABAA receptors in cognitive processes. This technical guide provides an in-depth overview of the binding, functional, and in vivo properties of this compound, with a focus on its selectivity for the GABAA α5 subtype. The information presented herein is intended to support further research and drug development efforts targeting this important receptor.
Data Presentation
The selectivity of this compound is quantified through its binding affinity (Ki) and functional potency (EC50) at various GABAA receptor subtypes. The following tables summarize these key quantitative data.
Table 1: Binding Affinity of this compound at Recombinant Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 0.83[1][2] |
| α2β3γ2 | 0.85[1][2] |
| α3β3γ2 | 0.77[1][2] |
| α5β3γ2 | 1.4[1][2] |
Table 2: Functional Activity of this compound at the Human GABAA α5 Subtype
| Parameter | Value |
| EC50 | 3 nM[1][2] |
| Activity | Inverse Agonist[1][2] |
Experimental Protocols
The characterization of this compound's selectivity for the GABAA α5 receptor subtype involves two primary experimental approaches: radioligand binding assays and two-electrode voltage-clamp electrophysiology.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to different GABAA receptor subtypes expressed in cell membranes.
1. Membrane Preparation:
-
Mouse fibroblast L(tk-) cells stably expressing specific human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2) are cultured and harvested.
-
Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
50 µL of binding buffer (50 mM Tris-citrate, pH 7.4).
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of [3H]Ro 15-1788 (a non-selective benzodiazepine site radioligand) at a final concentration of approximately 1 nM.
-
100 µL of the prepared cell membranes (containing a specific GABAA receptor subtype).
-
-
For determining non-specific binding, a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., 10 µM diazepam) is added to a set of wells.[3]
3. Incubation:
-
The plate is incubated for 120 minutes at 4°C to allow the binding to reach equilibrium.[3]
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of this compound for each receptor subtype is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology
This technique measures the functional effect of this compound on GABAA receptor activity.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNAs encoding the desired human GABAA receptor subunits (e.g., α5, β3, and γ2) are injected into the oocytes.
-
The oocytes are incubated for several days to allow for the expression of functional GABAA receptors on their surface.
2. Electrophysiological Recording:
-
An oocyte expressing the target GABAA receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., standard oocyte Ringer's solution).
-
The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.
-
The oocyte membrane potential is clamped at a holding potential of -70 mV.
3. Drug Application and Data Acquisition:
-
GABA, the natural agonist of the receptor, is applied to the oocyte at a concentration that elicits a submaximal response (e.g., the EC20 concentration). This establishes a baseline current.
-
After the GABA response has stabilized, this compound is co-applied with GABA at various concentrations.
-
The change in the GABA-evoked current in the presence of this compound is recorded. An inverse agonist like this compound is expected to decrease the GABA-evoked current.
4. Data Analysis:
-
The concentration-response curve for this compound's inhibition of the GABA-evoked current is plotted.
-
The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined from this curve.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway and the action of this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Logical Relationship of this compound Selectivity
Caption: this compound's binding versus functional selectivity.
Conclusion
This compound demonstrates high affinity for multiple GABAA receptor subtypes containing α1, α2, α3, and α5 subunits. However, its functional activity as an inverse agonist is notably selective for the α5-containing receptors. This unique profile makes this compound a critical pharmacological tool for elucidating the physiological and pathological roles of GABAA α5 receptors, particularly in the context of cognition and memory. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these findings in future research endeavors.
References
MRK-016: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile, characterized by cognitive enhancement without the typical side effects associated with non-selective GABAA receptor modulators, has made it a significant tool in neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further investigation and drug development efforts in the field of cognitive neuroscience and neurotherapeutics.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 3-tert-Butyl-7-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1]triazine, is a novel heterocyclic compound.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-tert-Butyl-7-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1]triazine |
| CAS Number | 342652-67-9 |
| Chemical Formula | C17H20N8O2 |
| Molecular Weight | 368.39 g/mol |
| SMILES Notation | CN1N=CN=C1COC1=NN2C(C=NN=C2C2=NOC(C)=C2)=C1C(C)(C)C |
| Appearance | Solid |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol.[3] |
| Storage Conditions | Store at +4°C |
Pharmacological Properties
This compound is a high-affinity, selective inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[1][3] This selectivity is crucial to its cognitive-enhancing effects without inducing anxiety or convulsions.[3]
| Parameter | Value (nM) | Receptor Subtype |
| Ki (human) | 0.83 | GABAA α1β3γ2 |
| 0.85 | GABAA α2β3γ2 | |
| 0.77 | GABAA α3β3γ2 | |
| 1.4 | GABAA α5β3γ2 | |
| 395 | GABAA α4β3γ2 | |
| >4000 | GABAA α6β3γ2 | |
| EC50 | 3 | GABAA α5 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by negatively modulating the function of α5-containing GABAA receptors, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By acting as an inverse agonist, this compound reduces the inhibitory tone mediated by these receptors, leading to an enhancement of neuronal excitability and synaptic plasticity.
The downstream signaling cascade initiated by this compound involves the modulation of glutamatergic neurotransmission and the expression of key neurotrophic factors. A proposed signaling pathway is depicted below.
Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for GABAA receptor subtypes.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2, etc.) are prepared by homogenization and differential centrifugation.
-
Binding Reaction: Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a constant concentration of a suitable radioligand (e.g., [³H]flumazenil) and a range of concentrations of this compound.
-
Incubation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at 4°C).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., diazepam). Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Long-Term Potentiation (LTP) Electrophysiology
This protocol outlines the procedure for measuring the effect of this compound on LTP in hippocampal slices, a key cellular correlate of learning and memory.
Workflow:
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from rodent brains in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation and Perfusion: Slices are allowed to recover in a holding chamber with oxygenated aCSF. For recording, a single slice is transferred to a recording chamber and continuously perfused with aCSF at a constant temperature (e.g., 30-32°C). This compound is added to the perfusion medium at the desired concentration.
-
Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the average baseline slope. The degree of potentiation is compared between control and this compound-treated slices.
Morris Water Maze (MWM)
The MWM is a behavioral test used to assess spatial learning and memory in rodents and is employed to evaluate the cognitive-enhancing effects of this compound.
Workflow:
Methodology:
-
Apparatus: A circular pool (e.g., 1.2-1.5 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface. The pool is located in a room with various distal visual cues.
-
Drug Administration: Rodents are administered this compound or vehicle at a specified time before the training trials.
-
Acquisition Training: Animals are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to learn the location of the hidden platform. For each trial, the animal is released from a different start position and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 seconds). If the animal fails to find the platform, it is guided to it.
-
Probe Trial: On the day after the last training session, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim for a set duration (e.g., 60 seconds), and its swimming path is tracked by a video camera and analysis software.
-
Data Analysis: Key parameters measured during acquisition include escape latency (time to find the platform) and path length. During the probe trial, the primary measure is the time spent in the quadrant where the platform was previously located. These measures are compared between the this compound and vehicle-treated groups to assess the effect on spatial learning and memory.
Conclusion
This compound is a valuable research tool for investigating the role of GABAA α5 receptors in cognitive processes. Its selectivity and potent inverse agonist activity provide a means to probe the neural circuits underlying learning and memory. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a foundational resource for researchers aiming to utilize this compound in their studies and for those involved in the development of novel cognitive enhancers. The elucidation of its signaling pathway opens avenues for identifying new therapeutic targets for cognitive disorders.
References
MRK-016: A Technical Guide to an α5-GABA-A Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRK-016, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. This document details the compound's chemical properties, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in drug development and neuroscience, offering detailed experimental protocols and a summary of its biological effects.
Chemical and Physical Properties
This compound is a potent and selective ligand for the benzodiazepine binding site on the GABA-A receptor.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 342652-67-9[2][3][4][5] |
| Molecular Formula | C₁₇H₂₀N₈O₂[2][3] |
| Molecular Weight | 368.39 g/mol [3] |
| Appearance | Solid[2] |
| Purity | ≥98%[3][5] |
Suppliers
This compound is available from several chemical suppliers for research purposes. A non-exhaustive list of vendors includes:
Mechanism of Action
This compound acts as a selective inverse agonist at the benzodiazepine site of GABA-A receptors containing the α5 subunit.[1][2] Unlike agonists which enhance the effect of GABA, or antagonists which block it, an inverse agonist binds to the same site as an agonist but elicits the opposite pharmacological response.
In the case of this compound, its binding to the α5-GABA-A receptor reduces the receptor's constitutive activity. This leads to a decrease in the influx of chloride ions into the neuron upon GABA binding, thereby reducing the hyperpolarizing effect of GABAergic inhibition. The net result is an increase in neuronal excitability, particularly in brain regions with high expression of α5-containing GABA-A receptors, such as the hippocampus.[7] This mechanism is believed to underlie the nootropic (cognition-enhancing) and rapid antidepressant-like effects observed with this compound.[4][8][9]
Biological Effects and Preclinical Data
Preclinical studies have demonstrated a range of biological effects for this compound, primarily related to its pro-cognitive and antidepressant-like properties.
Nootropic Effects
This compound has been shown to enhance cognitive performance in rodent models.[1] Specifically, it improves performance in the delayed matching-to-position version of the Morris water maze, a task dependent on hippocampal function.[1] This cognitive enhancement is linked to its ability to increase long-term potentiation (LTP) in hippocampal slices.[1]
Antidepressant-like Effects
This compound exhibits rapid, ketamine-like antidepressant effects in animal models of depression.[4][8] It has been shown to reduce immobility time in the forced swim test, a common behavioral assay for screening antidepressant efficacy.[8]
Neurotrophic Factor Regulation
Studies have indicated that this compound can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[10][11] This effect is significant as dysregulation of BDNF is implicated in both cognitive decline and depression.
Binding Affinity and Selectivity
The binding affinity (Ki) of this compound for different GABA-A receptor subtypes has been characterized, demonstrating its selectivity.
| Receptor Subtype | Ki (nM) |
| α1 | 0.83[2] |
| α2 | 0.85[2] |
| α3 | 0.77[2] |
| α5 | 1.4[2] |
| α4 | 395[2] |
| α6 | >4000[2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.
Contextual Fear Conditioning
This paradigm assesses associative fear learning and memory, which is hippocampus-dependent.
-
Habituation: Individually house mice and handle them for several days prior to the experiment.
-
Training (Day 1):
-
Place a mouse in the conditioning chamber.
-
Allow for a 2-3 minute exploration period.
-
Present a conditioned stimulus (CS), such as an auditory tone, for 20-30 seconds.
-
In the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 1-2 more times with an inter-trial interval of 1-2 minutes.
-
Administer this compound or vehicle at a predetermined time before or after training.
-
-
Context Test (Day 2):
-
Place the mouse back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Record the total time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Cued Test (Day 3):
-
Place the mouse in a novel context with different visual and olfactory cues.
-
After a 2-3 minute exploration period, present the CS (auditory tone) for 3 minutes.
-
Record the freezing behavior during the presentation of the cue.
-
Forced Swim Test
This test is used to evaluate antidepressant-like activity.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Administer this compound or vehicle at a specified time before the test.
-
Gently place the mouse into the water-filled cylinder.
-
Record the session, which typically lasts for 6 minutes.
-
Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage.
Hippocampal Slice Electrophysiology (Long-Term Potentiation)
This in vitro technique measures synaptic plasticity, a cellular correlate of learning and memory.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz) for 15-20 minutes.
-
Apply this compound to the perfusing aCSF.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
Conclusion
This compound is a valuable research tool for investigating the role of α5-containing GABA-A receptors in cognitive processes and mood regulation. Its selectivity and well-characterized in vivo and in vitro effects make it a suitable compound for studies aiming to elucidate the mechanisms of learning, memory, and the pathophysiology of depression. This guide provides a foundational understanding of this compound, which should be supplemented with a thorough review of the primary literature for specific experimental applications.
References
- 1. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GABRA5 inverse agonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 9. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
MRK-016 as a nootropic agent
An In-depth Technical Guide to MRK-016: A Selective α5-GABA-A Receptor Inverse Agonist for Cognitive Enhancement
Abstract
This compound is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. Preclinical studies have demonstrated its potential as a nootropic agent, with evidence of cognitive enhancement in various animal models.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key preclinical findings, and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a pentameric ligand-gated ion channel.[2] The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulation of these specific receptors is a promising strategy for developing cognitive enhancers, or nootropics.[3][4] this compound, a pyrazolotriazine, has been identified as a selective inverse agonist for the α5-GABA-A receptor, demonstrating pro-cognitive effects without the anxiogenic or proconvulsant properties associated with non-selective GABA-A receptor modulators.[1]
Pharmacological Profile
This compound exhibits high affinity for the benzodiazepine binding site on human and rat GABA-A receptors. Its functional activity is characterized by selective inverse agonism at the α5 subunit.
Binding Affinity and Potency
The binding affinity (Ki) of this compound for various recombinant human GABA-A receptor subtypes and its potency (EC50) for the α5-subtype are summarized in the table below.
| Parameter | Receptor Subtype | Value (nM) | Reference |
| Binding Affinity (Ki) | α1 | 0.83 | |
| α2 | 0.85 | ||
| α3 | 0.77 | ||
| α5 | 1.4 | ||
| Potency (EC50) | α5 | 3 |
Pharmacokinetics
Pharmacokinetic parameters for this compound have been determined in several species, including rat, dog, rhesus monkey, and human.
| Species | Parameter | Value | Reference |
| Rat | Half-life (t1/2) | 0.3 - 0.5 h | [1] |
| Oral ED50 (Receptor Occupancy) | 0.39 mg/kg | [1] | |
| Plasma EC50 | 15 ng/mL | [1] | |
| Dog | Half-life (t1/2) | 0.3 - 0.5 h | [1] |
| Rhesus Monkey | Half-life (t1/2) | 0.3 - 0.5 h | [1] |
| Plasma EC50 | 21 ng/mL | [1] | |
| Human | Half-life (t1/2) | ~3.5 h | [1] |
| Max. Tolerated Single Dose (Young Males) | 5 mg (~75% occupancy) | [1] | |
| Tolerability in Elderly | Poor at 0.5 mg | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator (NAM), or inverse agonist, at the benzodiazepine site of α5-containing GABA-A receptors. By reducing the inhibitory tone mediated by GABA in hippocampal neurons, this compound is thought to facilitate synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1] This mechanism is also linked to the downstream upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[5]
Caption: Mechanism of action of this compound at the α5-GABA-A receptor.
Preclinical Efficacy
This compound has demonstrated cognitive-enhancing and antidepressant-like effects in a range of preclinical models.
In Vitro Electrophysiology
-
Finding: this compound increases long-term potentiation (LTP) in mouse hippocampal slices.[1]
In Vivo Cognitive Enhancement
-
Finding: In the Morris water maze (delayed matching-to-position version), this compound enhanced cognitive performance in rats.[1]
-
Finding: this compound prevented cognitive deficits and restored hippocampal BDNF expression in lipopolysaccharide (LPS)-treated mice, a model of neuroinflammation-induced cognitive impairment.[5]
Antidepressant-like Effects
-
Finding: this compound exerted rapid and persistent antidepressant-like effects in the forced swim test in mice.[6]
-
Finding: These effects were associated with an increase in EEG gamma power and were blocked by the AMPA receptor antagonist NBQX.[6]
Safety Profile
-
Finding: this compound did not exhibit anxiogenic or proconvulsant activity in mice.[1]
-
Finding: Unlike the NMDA receptor antagonist ketamine, this compound did not impair motor coordination (rota-rod test), sensory gating (prepulse inhibition), or show abuse potential (conditioned place preference).[6]
Experimental Protocols
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
A radioligand, such as [3H]flumazenil, is used to label the benzodiazepine binding site.
-
Membranes are incubated with the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).
-
Bound and free radioligand are separated by rapid filtration.
-
Radioactivity is quantified using liquid scintillation counting.
-
IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
References
- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MRK-016: A Technical Overview of a Selective α5-GABAA Receptor Inverse Agonist
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical guide to the preclinical research on MRK-016, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. The information compiled herein summarizes its mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental methodologies.
Introduction
This compound, chemically identified as 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][2][3]triazine, is a potent and selective inverse agonist for the α5 subunit-containing GABAA receptor.[1] This subtype of the GABAA receptor is highly expressed in the hippocampus, a brain region critical for learning and memory. By selectively modulating the activity of α5-GABAA receptors, this compound was investigated for its potential as a cognitive enhancer and for other central nervous system disorders.[1][4] This guide details the preclinical data that characterized its pharmacological profile.
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM), or inverse agonist, at the benzodiazepine binding site of α5-containing GABAA receptors.[1][4] Unlike agonists which enhance the effect of GABA, an inverse agonist attenuates the constitutive activity of the receptor, thereby reducing the inhibitory tone mediated by GABA. This selective reduction of inhibition in neuronal circuits, particularly within the hippocampus, is thought to disinhibit glutamatergic neurotransmission, leading to enhanced synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1][5]
Figure 1: Proposed signaling pathway for this compound's pro-cognitive effects.
Quantitative Data Summary
The preclinical evaluation of this compound generated key quantitative data across various assays, which are summarized below for comparative analysis.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α1-GABAA | Human | 0.83 nM | [2][6] |
| α2-GABAA | Human | 0.85 nM | [2][6] | |
| α3-GABAA | Human | 0.77 nM | [2][6] | |
| α5-GABAA | Human | 1.4 nM | [2][6] | |
| Native Brain | Rat | 0.8 - 1.5 nM | [1] | |
| EC50 (Inverse Agonist) | α5-GABAA | N/A | 3 nM | [2][6] |
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Rat | 0.3 - 0.5 h | [1] |
| Dog | 0.3 - 0.5 h | [1] | |
| Rhesus Monkey | 0.3 - 0.5 h | [1] | |
| Human | ~3.5 h | [1] | |
| Receptor Occupancy (ED50) | Rat | 0.39 mg/kg (oral) | [1] |
| Plasma EC50 (for Occupancy) | Rat | 15 ng/mL | [1] |
| Rhesus Monkey | 21 ng/mL | [1] |
Table 3: Preclinical Safety and Tolerability
| Finding | Species | Details | Reference |
| Anxiogenic Effects | Rat | Not observed | [1] |
| Proconvulsant Activity | Mouse | Not observed | [1] |
| Kindling | Mouse | Not produced | [1] |
| Maximal Tolerated Dose | Human (Young Males) | 5 mg (single dose) | [1] |
| Tolerability Issue | Human (Elderly) | Poorly tolerated at 0.5 mg | [1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different human GABAA receptor subtypes.
-
Receptors: Recombinant human GABAA receptors (α1, α2, α3, and α5 subtypes) stably expressed in a suitable cell line (e.g., L(tk-) cells).[7]
-
Radioligand: [3H]flumazenil or [3H]Ro 15-1788, benzodiazepine site antagonists.[1][7]
-
Procedure:
-
Cell membranes expressing the specific receptor subtype are prepared and incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine like flunitrazepam.[7]
-
After incubation, bound and free radioligand are separated via filtration.
-
The radioactivity of the filters is measured using liquid scintillation counting.
-
Data are analyzed using non-linear regression to calculate the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Study (Rat)
-
Objective: To determine the dose of this compound required to occupy 50% of the target receptors in the brain (ED50).
-
Model: Normal male rats.[1]
-
Methodology:
-
Groups of rats are administered various oral doses of this compound.
-
At a specified time post-dosing, a radiolabeled tracer that binds to the benzodiazepine site (e.g., [11C]flumazenil) is administered intravenously.[1]
-
Brain radioactivity is measured using Positron Emission Tomography (PET) or via ex vivo binding assays after sacrifice.
-
Receptor occupancy is calculated by comparing the tracer signal in this compound-treated animals to that in vehicle-treated controls.
-
The ED50 is determined by plotting receptor occupancy against the administered dose of this compound.[1]
-
Morris Water Maze (Delayed Matching-to-Position)
-
Objective: To assess the effect of this compound on spatial learning and memory.[1]
-
Model: Normal rats.[1]
-
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several trials to find the hidden platform, the location of which changes daily.
-
Test Phase (Delayed Matching-to-Position): On the test day, the rat is first given a sample trial to find the platform in a new location.
-
After a delay period, the rat is administered this compound or vehicle.
-
The rat is then placed back in the maze for a choice trial to find the platform in the same location as the sample trial.
-
Performance is measured by parameters such as escape latency (time to find the platform) and path length. An improvement in performance (e.g., shorter escape latency) indicates cognitive enhancement.[1]
-
LPS-Induced Cognitive Deficit Model
-
Objective: To evaluate if this compound can prevent or rescue cognitive deficits induced by neuroinflammation.
-
Procedure:
-
Induction: Mice receive repeated peripheral injections of Lipopolysaccharide (LPS), a bacterial endotoxin, to induce neuroinflammation and elevate hippocampal amyloid-beta (Aβ).[3][8]
-
Behavioral Paradigm: A contextual fear conditioning (CFC) paradigm is used.
-
Training: Animals are placed in a novel context (the conditioning chamber) and receive a mild foot shock.
-
Treatment: this compound or saline is administered either before (to test acquisition) or immediately after (to test consolidation) the training session.[8]
-
Testing: 24 hours later, animals are returned to the same context, and freezing behavior (a measure of fear memory) is recorded.
-
-
Endpoint Analysis: A reduction in freezing time in LPS-treated animals indicates a memory deficit. The ability of this compound to restore freezing behavior to control levels is considered a positive therapeutic effect. Hippocampal tissue may be collected for analysis of markers like Brain-Derived Neurotrophic Factor (BDNF) mRNA.[3]
-
Figure 2: Experimental workflow for the LPS-induced cognitive deficit model.
Summary and Conclusion
Preclinical research characterized this compound as a high-affinity, selective inverse agonist of α5-containing GABAA receptors. In vitro studies confirmed its binding profile and functional activity, while in vivo studies in rodents demonstrated its ability to achieve significant brain receptor occupancy after oral administration and to enhance cognitive performance in memory tasks.[1] Furthermore, it showed potential antidepressant-like effects and the ability to counteract neuroinflammation-induced memory deficits.[3][5]
Despite this promising preclinical profile, the development of this compound was halted. The compound exhibited a short half-life in preclinical species and variable pharmacokinetics in humans.[1] Critically, it was poorly tolerated in elderly subjects, the primary target population for a cognitive enhancer for conditions like Alzheimer's disease.[1] This highlights the translational challenges in drug development, where promising preclinical efficacy does not always translate to a viable clinical profile. Nevertheless, the study of this compound provided valuable insights into the therapeutic potential of targeting the α5-GABAA receptor for cognitive and mood disorders.
References
- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines | Journal of Neuroscience [jneurosci.org]
- 8. Administration of the inverse benzodiazepine agonist this compound rescues acquisition and memory consolidation following peripheral administration of bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MRK-016 and its Role in Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for learning, memory, and executive function. By selectively modulating the activity of α5-GABA-A receptors, this compound has demonstrated significant potential in enhancing synaptic plasticity, the fundamental neural mechanism underlying cognitive processes. Preclinical studies have shown that this compound can augment long-term potentiation (LTP), a cellular correlate of learning and memory, and ameliorate cognitive deficits in various animal models. The mechanism of action is believed to involve the disinhibition of glutamatergic neurons, leading to a cascade of downstream signaling events that promote synaptic strengthening. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its effects on synaptic plasticity, the underlying molecular mechanisms, and detailed experimental protocols for its investigation.
Core Mechanism of Action: α5-GABA-A Receptor Inverse Agonism
This compound exerts its effects by acting as an inverse agonist at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit. Unlike agonists which enhance the effect of GABA, or antagonists which block it, an inverse agonist binds to the same site but produces the opposite effect of an agonist, in this case, reducing the constitutive activity of the receptor.
The α5-containing GABA-A receptors are primarily located extrasynaptically on pyramidal neurons in the hippocampus and deep layers of the prefrontal cortex. They are responsible for a form of persistent, low-level inhibition known as tonic inhibition. By attenuating this tonic inhibition, this compound effectively "releases the brakes" on these principal excitatory neurons, leading to their enhanced excitability and a lower threshold for the induction of synaptic plasticity.
Impact on Synaptic Plasticity: Enhancement of Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory.
This compound has been shown to increase LTP in mouse hippocampal slices.[1] This effect is attributed to the disinhibition of pyramidal neurons, which allows for a greater depolarization in response to high-frequency stimulation, a key requirement for the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP.
Table 1: Quantitative Data on the Effects of this compound on Synaptic Plasticity
| Parameter | Experimental Model | Treatment Group | Control Group | Outcome | Reference |
| Long-Term Potentiation (fEPSP slope) | Mouse Hippocampal Slices | This compound | Vehicle | Increased fEPSP slope | [2] |
| Contextual Fear Conditioning (% Freezing) | LPS-treated Mice | This compound | Saline | Restored fear expression | [3] |
| Hippocampal BDNF mRNA Expression | LPS-treated Mice | This compound | Saline | Increased expression | [3] |
Signaling Pathways Modulated by this compound
The disinhibition of glutamatergic neurons by this compound initiates a cascade of intracellular signaling events that are crucial for the consolidation of synaptic plasticity.
Proposed Signaling Pathway
Caption: Proposed signaling cascade initiated by this compound.
This proposed pathway illustrates that by inhibiting the α5-GABA-A receptor, this compound leads to the disinhibition of pyramidal neurons. This enhances glutamate release and subsequent activation of NMDA receptors. The resulting calcium influx activates downstream kinases like CaMKII, which in turn can phosphorylate transcription factors such as CREB (cAMP response element-binding protein) and AMPA receptor subunits like GluA1. Phosphorylation of CREB is a critical step in the transcription of genes involved in synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[3] Increased BDNF expression and the phosphorylation and insertion of AMPA receptors into the postsynaptic membrane are key events that lead to the long-lasting enhancement of synaptic strength observed in LTP.
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the general procedure for assessing the effect of this compound on LTP in acute hippocampal slices.
Experimental Workflow:
References
- 1. Basal levels of AMPA receptor GluA1 subunit phosphorylation at threonine 840 and serine 845 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GABAA α5 Subunit-Containing Receptors in Cognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-aminobutyric acid type A (GABAA) receptor α5 subunit is a critical modulator of cognitive function, primarily owing to its dense expression in the hippocampus, a brain region integral to learning and memory. Receptors containing the α5 subunit (α5-GABAA-Rs) are predominantly found at extrasynaptic sites where they mediate tonic inhibition, a persistent form of inhibitory signaling that powerfully regulates neuronal excitability and synaptic plasticity. This technical guide provides a comprehensive overview of the role of α5-GABAA-Rs in cognition, detailing their localization, signaling pathways, and the effects of their modulation on learning and memory. We present quantitative data from key preclinical studies in structured tables for comparative analysis and provide detailed experimental protocols for foundational research techniques in this field. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive disorders.
Introduction
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels typically composed of two α, two β, and one γ subunit.[1] The α5 subunit is of particular interest due to its restricted expression pattern, with high concentrations in the hippocampus and olfactory bulb.[1] In the hippocampus, α5-GABAA-Rs constitute approximately 25% of the total GABAA receptor population and are densely located in the CA1 and CA3 regions, areas crucial for memory formation.[1]
A defining feature of α5-GABAA-Rs is their primary extrasynaptic localization, where they are activated by low ambient concentrations of GABA, leading to tonic inhibitory currents.[1][2] This persistent inhibition plays a crucial role in setting the threshold for the induction of synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] Consequently, modulation of α5-GABAA-R activity presents a promising avenue for the development of cognitive enhancers.
Localization and Signaling Pathways
The subcellular localization of α5-GABAA-Rs is a key determinant of their function. While predominantly extrasynaptic, a population of these receptors is also found at synaptic sites.[5][6] This dual localization allows them to contribute to both tonic and phasic inhibition.
Scaffolding Proteins and Receptor Trafficking
The clustering and stabilization of α5-GABAA-Rs at specific cellular locations are regulated by interactions with scaffolding proteins.
-
Radixin: At extrasynaptic sites, the α5 subunit is anchored to the actin cytoskeleton via the protein radixin.[7] This interaction is crucial for maintaining the extrasynaptic pool of receptors responsible for tonic inhibition.
-
Gephyrin: At synaptic locations, the α5 subunit can interact with the scaffolding protein gephyrin, which is a key organizer of the inhibitory postsynaptic density.[5][6][8] This interaction contributes to the phasic inhibitory component mediated by α5-GABAA-Rs.
The interplay between these scaffolding proteins dictates the dynamic regulation of α5-GABAA-R surface expression and localization, thereby influencing the balance between tonic and phasic inhibition.
Signaling Pathway Diagrams
Quantitative Data on the Role of GABAA α5 in Cognition
Genetic and pharmacological studies have provided compelling evidence for the involvement of α5-GABAA-Rs in cognitive processes. The following tables summarize key quantitative findings from studies using knockout mice and selective modulators.
Table 1: Effects of GABAA α5 Knockout (KO) on Cognitive Performance
| Cognitive Task | Animal Model | Key Findings | Reference |
| Morris Water Maze | α5 KO Mice | Significantly improved performance in a spatial learning paradigm.[7] | Collinson et al., 2002 |
| Trace Fear Conditioning | α5(H105R) Mutant Mice (reduced α5 expression) | Facilitated trace fear conditioning, a hippocampus-dependent task.[9] | Crestani et al., 2002 |
| Long-Term Potentiation (LTP) | α5 KO Mice | Lowered threshold for LTP induction at 10-20 Hz stimulation frequencies.[3][4] | Martin et al., 2010 |
Table 2: Effects of GABAA α5 Negative Allosteric Modulators (NAMs) and Inverse Agonists on Cognition
| Compound | Cognitive Task | Animal Model | Key Quantitative Effects | Reference |
| L-655,708 | Morris Water Maze | Rats | Enhanced performance during acquisition and in the probe trial.[10] | Atack et al., 2006 |
| L-655,708 | Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | Enhanced theta burst-induced LTP.[10] | Atack et al., 2006 |
| α5IA | Delayed-Matching-to-Position (DMTP) Water Maze | Rats | Significantly enhanced performance with a minimum effective oral dose of 0.3 mg/kg.[1] | Dawson et al., 2006 |
| α5IA | Novel Object Recognition | Ts65Dn Mice (Down Syndrome Model) | Restored recognition memory deficits.[11] | Duchon et al., 2021 |
| α5IA | Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | Significantly enhanced burst-induced LTP.[1] | Dawson et al., 2006 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used to study the role of α5-GABAA-Rs in cognition.
Behavioral Assays
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day (e.g., 4 trials). For each trial, the mouse is placed in the pool from one of four starting positions and allowed to search for the hidden platform for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform, it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
This task assesses the ability to learn and remember an association between a specific environment (context) and an aversive stimulus.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training Day: The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes). One or more mild footshocks (unconditioned stimulus, US) are then delivered.
-
Testing Day: 24 hours later, the mouse is returned to the same chamber (context) without the footshock.
-
-
Data Analysis: The primary measure is "freezing" behavior (complete immobility except for respiration), which is quantified as the percentage of time spent freezing during the testing session.
Electrophysiology
This technique allows for the direct measurement of tonic inhibitory currents mediated by extrasynaptic GABAA receptors.
-
Preparation: Acute hippocampal slices are prepared from rodents.
-
Recording Configuration: Whole-cell voltage-clamp recordings are made from pyramidal neurons in the CA1 or CA3 region.
-
Procedure:
-
A stable baseline current is recorded.
-
A GABAA receptor antagonist (e.g., bicuculline or gabazine) is applied to the slice.
-
The outward shift in the holding current upon application of the antagonist represents the tonic current.
-
-
Data Analysis: The magnitude of the tonic current is calculated as the difference in the mean holding current before and after antagonist application.
Conclusion and Future Directions
The GABAA α5 subunit is a well-validated target for cognitive enhancement. Its unique localization and function in mediating tonic inhibition in the hippocampus place it at a critical nexus for modulating synaptic plasticity and memory formation. The development of selective negative allosteric modulators and inverse agonists for α5-GABAA-Rs has provided powerful tools to probe its function and has shown promise in preclinical models of cognitive impairment.
Future research should focus on further elucidating the complex signaling networks that regulate α5-GABAA-R function and trafficking. A deeper understanding of the cell-type-specific roles of these receptors, including their function in different interneuron populations, will be crucial for developing more targeted and effective therapeutic interventions. Furthermore, clinical translation of α5-GABAA-R modulators will require careful consideration of potential on-target side effects and the identification of patient populations most likely to benefit from this therapeutic approach. The continued investigation of the GABAA α5 subunit holds significant promise for the development of novel treatments for a range of cognitive disorders.
References
- 1. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 2. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 3. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic Localization of α5 GABA (A) Receptors via Gephyrin Interaction Regulates Dendritic Outgrowth and Spine Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic localization of α5 GABA (A) receptors via gephyrin interaction regulates dendritic outgrowth and spine maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated radixin is essential for GABAA receptor α5 subunit anchoring at the actin cytoskeleton | The EMBO Journal [link.springer.com]
- 8. Frontiers | Gephyrin, the enigmatic organizer at GABAergic synapses [frontiersin.org]
- 9. Trace fear conditioning involves hippocampal α5 GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
preparing MRK-016 solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor complex and acts as a negative allosteric modulator, particularly at the α5 subtype, which is predominantly expressed in the hippocampus and cerebral cortex.[3][4] This selectivity profile makes this compound a valuable research tool for investigating the role of α5-containing GABA-A receptors in cognitive processes, such as learning and memory, and for exploring its potential as a rapid-acting antidepressant.[3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in common preclinical experimental paradigms.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine | |
| Molecular Formula | C₁₇H₂₀N₈O₂ | |
| Molecular Weight | 368.39 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol. | |
| Storage | Store at +4°C. | |
| CAS Number | 342652-67-9 |
Pharmacological Data
This compound's activity has been characterized in various in vitro assays. The following tables summarize its binding affinities (Ki) for different human GABA-A receptor subtypes and its functional potency (EC50).
Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference(s) |
| α1β3γ2 | 0.83 | |
| α2β3γ2 | 0.85 | |
| α3β3γ2 | 0.77 | |
| α5β3γ2 | 1.4 |
Table 2: Functional Potency (EC50) of this compound
| Assay/Receptor | EC50 (nM) | Reference(s) |
| α5-containing GABA-A Receptors | 3 |
Signaling Pathway
This compound acts as a negative allosteric modulator at the benzodiazepine site of α5-containing GABA-A receptors. This action reduces the inhibitory effect of GABA, leading to a disinhibition of pyramidal neurons in the hippocampus and prefrontal cortex. This disinhibition is thought to enhance neuronal excitability and facilitate synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory. The proposed signaling pathway is depicted below.
Experimental Protocols
Preparation of this compound Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro and in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Antidepressant Action and Restoration of Excitatory Synaptic Strength After Chronic Stress by Negative Modulators of Alpha5-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice | eNeuro [eneuro.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for MRK-016 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1] This selectivity makes it a valuable tool for investigating the role of α5-GABA-A receptors in cognitive processes, particularly learning and memory.[2][3][4] Preclinical studies have demonstrated its efficacy in enhancing cognitive performance and rescuing memory deficits in rodent models.[2][3][4][5] These application notes provide detailed protocols for the preparation and administration of this compound for use in behavioral studies, with a specific focus on the contextual fear conditioning paradigm.
Mechanism of Action
This compound acts as an inverse agonist at the benzodiazepine binding site of GABA-A receptors that contain the α5 subunit.[3] Unlike agonists which enhance the effect of GABA, or antagonists which block the effect, an inverse agonist binds to the same site and exerts the opposite effect of an agonist. In the case of this compound, it reduces the inhibitory tone mediated by α5-containing GABA-A receptors, which are highly expressed in the hippocampus, a brain region critical for learning and memory. This disinhibition is thought to underlie its pro-cognitive effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and in vivo effects of this compound.
Table 1: In Vitro Properties of this compound
| Property | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| α1β3γ2 | 0.83 nM | Human | [1] |
| α2β3γ2 | 0.85 nM | Human | [1] |
| α3β3γ2 | 0.77 nM | Human | [1] |
| α5β3γ2 | 1.4 nM | Human | [1] |
| Functional Activity (EC50) | 3 nM (inverse agonist) | Human | [1] |
| Solubility | |||
| DMSO | up to 50 mM (18.42 mg/mL) | N/A | |
| Ethanol | up to 20 mM (7.37 mg/mL) | N/A |
Table 2: In Vivo Efficacy and Dosage of this compound in Rodents
| Behavioral Assay | Species | Dose | Route | Key Finding | Reference |
| Contextual Fear Conditioning | Mouse | Not specified | Intraperitoneal | Rescued LPS-induced deficits in memory acquisition and consolidation. | [5] |
| Contextual Fear Conditioning | Mouse | Not specified | Intraperitoneal | Restored fear expression in LPS-treated animals. | [2][4] |
| Delayed Matching-to-Position (Morris Water Maze) | Rat | 0.39 mg/kg (50% receptor occupancy) | Oral | Enhanced cognitive performance. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a vehicle solution for this compound for intraperitoneal (IP) injection in rodents. Due to its solubility, a co-solvent system of DMSO and saline is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for compounds soluble in DMSO is a mixture of DMSO and saline. A final concentration of 5-10% DMSO is generally well-tolerated for IP injections.
-
Example for a 10% DMSO vehicle: To prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile 0.9% saline.
-
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution. For example, to prepare a 1 mg/mL final solution in a 10% DMSO vehicle, you could dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Prepare the final dosing solution:
-
On the day of injection, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration and vehicle composition.
-
Example: To prepare 1 mL of a 1 mg/mL dosing solution with 10% DMSO, add 100 µL of the 10 mg/mL this compound stock in DMSO to 900 µL of sterile 0.9% saline.
-
Vortex the final solution to ensure it is homogenous.
-
-
Storage: Store the stock solution at -20°C. The final dosing solution should be prepared fresh on the day of the experiment.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This protocol provides a step-by-step guide for the safe and effective IP injection of this compound in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[6]
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[6]
-
Gently restrain the mouse by scruffing the loose skin on its back to immobilize the head and body.
-
Tilt the mouse so its head is pointing slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of injury.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen.[2] This avoids the cecum, urinary bladder, and other vital organs.
-
Wipe the injection site with a 70% ethanol wipe.
-
-
Injection:
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid enters the syringe, withdraw the needle and reinject at a different site with a new needle.
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress or adverse reactions for a few minutes.
-
Protocol 3: Contextual Fear Conditioning with this compound Administration
This protocol outlines a typical contextual fear conditioning experiment to assess the effect of this compound on fear memory.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator)
-
Sound-attenuating isolation cubicle
-
Video camera and recording software
-
This compound dosing solution and vehicle control
-
Syringes and needles for injection
Procedure:
-
Habituation (Day 0):
-
Gently handle the mice for a few minutes each day for 2-3 days prior to the experiment to reduce stress.
-
-
Training (Day 1):
-
Administer this compound or vehicle control via IP injection at a predetermined time before training (e.g., 30 minutes).
-
Place the mouse in the conditioning chamber and allow it to explore freely for a baseline period (e.g., 2 minutes).[7]
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).[1]
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA).[1]
-
The pairing of the CS and US can be repeated (e.g., 2-3 times) with an inter-trial interval (e.g., 1-2 minutes).
-
After the final pairing, leave the mouse in the chamber for an additional period (e.g., 30-60 seconds) before returning it to its home cage.[7]
-
-
Contextual Fear Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber used for training.
-
Do not present the auditory cue or the footshock.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
The primary measure of fear memory is "freezing," defined as the complete absence of movement except for respiration.
-
Quantify the percentage of time the mouse spends freezing.
-
-
Cued Fear Memory Test (Optional, Day 3):
-
To assess fear memory associated with the cue, place the mouse in a novel context (different shape, color, and odor from the training chamber).
-
Allow for a baseline period of exploration.
-
Present the auditory CS (the tone) for a set period and measure freezing behavior.
-
Visualizations
Caption: Experimental workflow for a contextual fear conditioning study with this compound.
Caption: Signaling pathway of this compound as an α5-GABA-A receptor inverse agonist.
References
- 1. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for MRK-016 in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-016 is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. By acting as an inverse agonist, this compound reduces the activity of these inhibitory receptors, which is hypothesized to enhance cognitive processes. The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents. These application notes provide detailed protocols for utilizing this compound in the MWM test to evaluate its potential as a cognitive enhancer.
Mechanism of Action: GABA-A Receptor Modulation
This compound's therapeutic potential lies in its ability to modulate the brain's primary inhibitory neurotransmitter system. GABA-A receptors, when activated by GABA, allow chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. The α5 subunit-containing GABA-A receptors are of particular interest for cognitive enhancement due to their dense localization in the hippocampus.
This compound, as an inverse agonist, binds to the benzodiazepine site on the α5-GABA-A receptor and induces a conformational change that reduces the receptor's basal activity, even in the absence of GABA. This disinhibition of hippocampal neurons is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] This targeted action aims to improve cognitive function without the side effects associated with non-selective GABA-A receptor modulators, such as anxiety or seizures.[1]
Experimental Protocols
Animals
-
Species: Mice (e.g., C57BL/6J, or a model of cognitive impairment such as the Ts65Dn mouse model of Down syndrome).
-
Age: Adult (e.g., 8-12 weeks old).
-
Sex: Both males and females can be used, but should be analyzed separately.
-
Housing: Group-housed (e.g., 4-5 mice per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving this compound (e.g., 10% Tween 80 in saline). The vehicle should be tested alone as a control.
-
Dosage: Based on previous studies with similar α5-GABA-A receptor inverse agonists, a dose of 5 mg/kg can be used as a starting point. Dose-response studies are recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer the drug or vehicle 30 minutes prior to the start of the first trial of each daily session.
Morris Water Maze Apparatus
-
Pool: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Water Temperature: Maintained at a constant temperature (e.g., 20-22°C).
-
Platform: A submerged platform (e.g., 10 cm in diameter) placed 1 cm below the water surface in the center of one of the four virtual quadrants of the pool.
-
Cues: The pool should be surrounded by various distinct visual cues (e.g., shapes of different colors on the walls) to allow for spatial navigation.
-
Tracking System: A video camera mounted above the pool connected to a tracking software to record and analyze the animal's swim path, latency to find the platform, and time spent in each quadrant.
Experimental Procedure
1. Habituation (Day 1):
- Place each mouse in the pool for 60 seconds without the platform to allow them to habituate to the swimming environment. Gently guide the mouse to the side of the pool to exit.
2. Cued Training (Optional - Day 2):
- To assess for any visual or motor deficits, a visible platform version of the task can be conducted. A flag is placed on the platform to make it easily visible. The platform location is varied for each of four trials.
3. Acquisition Phase (Days 3-8):
- Administer this compound (or vehicle) 30 minutes before the first trial of each day.
- Conduct four trials per day for six consecutive days.
- For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
- Allow the mouse to swim and find the hidden platform.
- If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
- Allow the mouse to remain on the platform for 15-30 seconds before removing it.
- The inter-trial interval should be consistent (e.g., 10-15 minutes).
4. Probe Trial (Day 9):
- Administer this compound (or vehicle) 30 minutes prior to the trial.
- Remove the platform from the pool.
- Place the mouse in the pool at a novel starting position.
- Allow the mouse to swim freely for 60 seconds.
- Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the former platform location.
Data Presentation
The following tables present representative quantitative data from a study using an α5-GABA-A receptor inverse agonist (α5IA), which has a similar mechanism of action to this compound, in the Morris water maze with Ts65Dn mice, a model for Down syndrome, and wild-type (WT) littermates.
Table 1: Escape Latency During Acquisition Phase
| Day | WT + Vehicle (s) | Ts65Dn + Vehicle (s) | WT + α5IA (5 mg/kg) (s) | Ts65Dn + α5IA (5 mg/kg) (s) |
| 1 | 45 ± 4 | 55 ± 5 | 42 ± 3 | 48 ± 4 |
| 2 | 35 ± 3 | 50 ± 5 | 32 ± 3 | 40 ± 4 |
| 3 | 28 ± 3 | 45 ± 4 | 25 ± 2 | 35 ± 3 |
| 4 | 22 ± 2 | 40 ± 4 | 20 ± 2 | 30 ± 3 |
| 5 | 18 ± 2 | 35 ± 3 | 16 ± 2 | 25 ± 3 |
| 6 | 15 ± 2 | 30 ± 3 | 14 ± 1 | 22 ± 2 |
*Data are presented as mean ± SEM. Data is representative from similar studies.
Table 2: Probe Trial Performance
| Group | Time in Target Quadrant (%) | Path Length in Target Quadrant (m) | Platform Crossings |
| WT + Vehicle | 35 ± 3 | 8 ± 1 | 4 ± 1 |
| Ts65Dn + Vehicle | 20 ± 2 | 4 ± 0.5 | 1 ± 0.5 |
| WT + α5IA (5 mg/kg) | 40 ± 4 | 9 ± 1 | 5 ± 1 |
| Ts65Dn + α5IA (5 mg/kg) | 32 ± 3 | 7 ± 1 | 3 ± 1 |
*Data are presented as mean ± SEM. Data is representative from similar studies.
Visualizations
Caption: Signaling pathway of this compound at the GABAergic synapse.
Caption: Experimental workflow for this compound in the Morris water maze.
References
Application Notes and Protocols: MRK-016 in the Rodent Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forced Swim Test (FST), also known as the Porsolt test, is a widely utilized behavioral assay in rodents to assess depressive-like behavior and to screen for potential antidepressant compounds. The test is predicated on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
MRK-016 is a selective inverse agonist for the α5 subunit-containing GABA-A receptors. Research has indicated that negative allosteric modulators of these receptors can produce rapid antidepressant-like effects. Studies in mice have demonstrated that this compound exerts an antidepressant-like response in the forced swim test, with effects observed at both 1 and 24 hours post-administration. The mechanism of this effect appears to be linked to the enhancement of glutamatergic neurotransmission, as it is blocked by AMPA receptor antagonists. These application notes provide a detailed protocol for evaluating the effects of this compound in the forced swim test in rats.
Data Presentation
The following table is a template for presenting quantitative data obtained from a study using the this compound protocol in the forced swim test. The values provided are for illustrative purposes only and should be replaced with experimental data.
| Treatment Group | Dose (mg/kg) | n | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | 0 | 10 | 180 ± 15 | 100 ± 10 | 20 ± 5 |
| This compound | 1 | 10 | 120 ± 12 | 150 ± 15 | 30 ± 7 |
| This compound | 3 | 10 | 90 ± 10 | 170 ± 18 | 40 ± 8 |
Data are presented as mean ± SEM.
Experimental Protocol: Forced Swim Test in Rats
This protocol is a standard procedure for the forced swim test, adapted for the evaluation of this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Animals should be housed in groups of 2-4 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the start of the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (40 cm height, 20 cm diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.
-
A video camera should be positioned to record the sessions for later scoring.
3. Drug Preparation and Administration:
-
This compound can be dissolved in a suitable vehicle (e.g., 20% β-cyclodextrin in saline). The vehicle solution should be administered to the control group.
-
Administration is typically performed via intraperitoneal (i.p.) injection.
-
Based on rodent studies, a pre-treatment time of 60 minutes before the test session is a reasonable starting point.
4. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Individually place each rat into the swim cylinder for a 15-minute session.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
-
-
Day 2: Test Session
-
Administer this compound or vehicle to the rats 60 minutes prior to the test session.
-
Place each rat individually into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session for each animal.
-
After the session, remove the rat, dry it, and return it to its home cage.
-
5. Behavioral Scoring:
-
The video recordings of the 5-minute test session are scored by a trained observer who is blind to the treatment conditions.
-
The following behaviors are scored:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around in the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
The total duration of each behavior is recorded in seconds.
Visualizations
Signaling Pathway of this compound
This compound acts as a selective inverse agonist at the α5 subunit of the GABA-A receptor. This action reduces the inhibitory effect of GABA, leading to increased neuronal excitability, particularly in the hippocampus where α5-containing receptors are highly expressed. This is thought to enhance downstream glutamatergic signaling, contributing to its antidepressant-like effects.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow
The following diagram illustrates the workflow for the forced swim test protocol.
Caption: Experimental workflow for the forced swim test.
Application Notes and Protocols for Electrophysiology Recording with MRK-016
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor (α5-GABAAR).[1] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, where they mediate tonic inhibition and play a crucial role in cognitive processes. As an inverse agonist, this compound reduces the activity of α5-GABAARs, leading to a disinhibition of glutamatergic neurotransmission. This mechanism is believed to underlie its potential as a cognitive enhancer and its rapid antidepressant-like effects. Electrophysiology, particularly patch-clamp recording, is an essential tool for characterizing the effects of this compound on neuronal activity, synaptic transmission, and plasticity.
These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiology experiments, along with a summary of its known effects on key neuronal parameters.
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.
| Parameter | Preparation | Concentration | Effect | Reference |
| Tonic GABA Current | Human Cortical Interneurons | 0.1 µM | Induces an outward current of approximately 2.6 pA | (Atack et al., 2009) |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | Not specified | Increases fEPSP slope to a greater extent than α5IA | [1] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Data Not Available | - | - | - |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Data Not Available | - | - | - |
| Neuronal Firing Frequency | Data Not Available | - | - | - |
| Resting Membrane Potential | Data Not Available | - | - | - |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on glutamatergic neurotransmission.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
This diagram outlines the general workflow for investigating the effects of this compound using whole-cell patch-clamp electrophysiology in brain slices.
Caption: Experimental workflow for this compound electrophysiology.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 368.39 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Based on the information from Tocris Bioscience, this compound is soluble in DMSO up to 50 mM. To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
This protocol is a general guideline and may require optimization based on the specific experimental setup and research question.
Materials:
-
Animals: C57BL/6 mice (or other appropriate species/strain)
-
Slicing Solution (Ice-cold, carbogenated):
-
Sucrose-based or NMDG-based protective cutting solution.
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
-
Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
Continuously bubble with 95% O2 / 5% CO2.
-
-
Intracellular Solution (for recording IPSCs):
-
Example composition (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH.
-
-
Intracellular Solution (for recording firing properties and LTP):
-
Example composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP. pH adjusted to 7.3 with KOH.
-
-
Pharmacological Agents:
-
This compound stock solution (10 mM in DMSO)
-
(Optional) Tetrodotoxin (TTX) to block action potentials for mIPSC recordings.
-
(Optional) CNQX and APV to block excitatory synaptic transmission for isolating IPSCs.
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation/recovery chamber
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Protocol:
A. Brain Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate to room temperature for at least 1 hour before recording.
B. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize pyramidal neurons in the CA1 region of the hippocampus using the microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
C. Application of this compound:
-
Dilute the 10 mM this compound stock solution in aCSF to the desired final concentration (e.g., 0.1 µM).[1] The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent effects.
-
Record baseline activity for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the cellular response to this compound for a sufficient duration to observe its full effect.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
D. Specific Recording Protocols:
-
To Record Inhibitory Postsynaptic Currents (IPSCs):
-
Voltage-clamp the neuron at a holding potential of -70 mV (or near the reversal potential for glutamate currents, around 0 mV, to record outward currents).
-
Add CNQX and APV to the aCSF to block AMPA and NMDA receptors, respectively.
-
To record miniature IPSCs (mIPSCs), add TTX to the aCSF to block action potentials.
-
Analyze changes in the amplitude and frequency of sIPSCs or mIPSCs before and after this compound application.
-
-
To Record Long-Term Potentiation (LTP):
-
Record field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of CA1 using an extracellular recording electrode in response to stimulation of the Schaffer collaterals.
-
After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Monitor the fEPSP slope for at least 60 minutes post-HFS.
-
To test the effect of this compound, perfuse the slice with the drug before and during the HFS protocol.
-
Compare the magnitude of LTP (percentage increase in fEPSP slope) in the presence and absence of this compound.
-
-
To Record Neuronal Excitability:
-
Record in current-clamp mode.
-
Measure the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency.
-
Compare the resting membrane potential and firing frequency before and after the application of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of α5-GABAA receptors in synaptic function and plasticity. The protocols outlined above provide a framework for conducting electrophysiological experiments to characterize its effects. While existing data confirms its action on tonic GABA currents and its ability to enhance LTP, further research is needed to fully quantify its impact on various aspects of neuronal and synaptic physiology. These application notes should serve as a guide for researchers designing and executing such studies.
References
Application Notes and Protocols for Measuring Long-Term Potentiation with MRK-016
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a cellular mechanism that is widely considered to be one of the major underpinnings of learning and memory.[1] The modulation of LTP is a key area of research in the development of cognitive enhancers. MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[2] These receptors are predominantly expressed in the hippocampus, a brain region critical for memory formation, where they mediate tonic inhibition and set the threshold for the induction of synaptic plasticity.[1][3] By attenuating the activity of α5-GABAA receptors, this compound can lower the threshold for LTP induction, making it a valuable tool for studying synaptic plasticity and a potential therapeutic agent for cognitive disorders.[1][3][4] These application notes provide detailed protocols for measuring the effects of this compound on LTP in hippocampal slices.
Mechanism of Action of this compound in Modulating LTP
This compound exerts its effects by acting as an inverse agonist at the benzodiazepine binding site of α5-containing GABA-A receptors.[2] Unlike agonists which enhance the effect of GABA, or antagonists which block the effect of GABA, an inverse agonist reduces the constitutive activity of the receptor. The α5-GABA-A receptors are primarily located extrasynaptically in hippocampal pyramidal cells and are responsible for a persistent, low-level "tonic" inhibition.[3][4] This tonic inhibition raises the depolarization threshold required to induce LTP.
By inhibiting the tonic current mediated by α5-GABA-A receptors, this compound effectively reduces the overall inhibitory tone in the hippocampus. This disinhibition allows for a greater postsynaptic depolarization in response to synaptic stimulation, thereby facilitating the activation of NMDA receptors, a critical step in the induction of most forms of LTP.[3] Notably, the effect of α5-GABA-A receptor modulation on LTP is most pronounced at sub-maximal stimulation frequencies (e.g., 10-20 Hz), where it can shift the plasticity outcome from long-term depression (LTD) to LTP.[3]
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 3 KCl, 1.3 MgCl2, 2.6 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose.[3]
-
Recovery chamber with oxygenated aCSF at 32-34°C.
-
Recording chamber with oxygenated aCSF at 28-30°C.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until required for recording.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This protocol details the recording of fEPSPs from the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slice
-
Recording setup with amplifier, digitizer, and data acquisition software
-
Glass microelectrodes (1-5 MΩ resistance) filled with aCSF
-
Bipolar stimulating electrode
-
Micromanipulators
-
This compound stock solution (in DMSO) and final dilution in aCSF
Procedure:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Position the recording electrode in the stratum radiatum of the CA1 region, approximately 200-400 µm from the stimulating electrode.
-
Deliver single baseline stimuli (e.g., 0.1 ms pulse width) every 30-60 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply this compound to the perfusing aCSF at the desired concentration (e.g., 10-100 nM). The application should start at least 10-20 minutes before LTP induction.[3]
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single train of 100 pulses at 100 Hz. Alternatively, for studying the threshold-lowering effect of this compound, a sub-maximal stimulation like 10 Hz for 1-2 seconds can be used.[3]
-
Record the fEPSP slope for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
Data analysis: Normalize the fEPSP slope to the pre-induction baseline. LTP is typically quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Data Presentation
Table 1: Effect of α5-GABAA Receptor Inverse Agonist on Synaptic Plasticity Induced by 10 Hz Stimulation [3]
| Treatment Group | Stimulation Protocol | Change in fEPSP Slope (% of Baseline) | Type of Plasticity |
| Wild-Type (Control) | 10 Hz | 80.61 ± 6.08% | Long-Term Depression (LTD) |
| Wild-Type + L-655,708 (10 nM) | 10 Hz | 107.91 ± 4.12% | Long-Term Potentiation (LTP) |
| Gabra5-/- (Knockout) | 10 Hz | 120.8 ± 8.26% | Long-Term Potentiation (LTP) |
Table 2: Effect of α5-GABAA Receptor Inverse Agonist on LTP Induced by High-Frequency Stimulation (100 Hz) [3]
| Treatment Group | Stimulation Protocol | Change in fEPSP Slope (% of Baseline) |
| Wild-Type (Control) | 100 Hz | Potentiation |
| Wild-Type + L-655,708 (100 nM) | 100 Hz | Enhanced Potentiation |
| Gabra5-/- (Knockout) | 100 Hz | Potentiation |
Mandatory Visualizations
Signaling Pathway of this compound in Modulating LTP
Caption: Signaling pathway of this compound in facilitating LTP induction.
Experimental Workflow for Measuring LTP with this compound
Caption: Experimental workflow for LTP measurement with this compound.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on the LTP threshold.
References
- 1. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRK-016 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical findings and detailed experimental protocols for the use of MRK-016, an α5-GABAAR inverse agonist, in a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease (AD). The data presented herein demonstrates the potential of this compound to mitigate cognitive deficits associated with neuroinflammation, a key pathological feature of AD.
Summary of Preclinical Findings
This compound has been investigated for its therapeutic potential in an LPS-induced mouse model of AD, which recapitulates certain aspects of the disease, such as neuroinflammation and elevated amyloid-beta (Aβ) levels. The key findings from these studies are that this compound can prevent cognitive deficits and restore the expression of brain-derived neurotrophic factor (BDNF), a crucial molecule for neuronal survival and synaptic plasticity.[1][2]
Key Highlights:
-
Cognitive Improvement: Post-training administration of this compound restored the behavioral expression of fear in a contextual fear conditioning paradigm in LPS-treated mice, indicating a rescue of cognitive deficits.[1]
-
Amyloid-Beta Levels: Notably, the cognitive improvements observed with this compound treatment occurred despite persistently elevated levels of hippocampal Aβ induced by LPS.[1] This suggests that this compound may act downstream of Aβ pathology or through a mechanism independent of Aβ reduction.
-
BDNF Upregulation: The therapeutic effects of this compound on cognition are potentially linked to its ability to increase the mRNA expression of BDNF in the hippocampus.[1][2]
Quantitative Data
The following tables summarize the key quantitative data from the study "The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ".
Table 1: Effect of this compound on Contextual Fear Conditioning in LPS-Treated Mice
| Treatment Group | Freezing Behavior (%) |
| Saline + Saline | Baseline |
| LPS + Saline | Significantly reduced freezing compared to Saline + Saline |
| LPS + this compound | Freezing behavior restored to levels comparable to Saline + Saline |
Note: This table is a qualitative summary based on the abstract. Specific numerical data was not available in the public domain.
Table 2: Effect of this compound on Hippocampal Aβ and BDNF mRNA Levels in LPS-Treated Mice
| Treatment Group | Hippocampal Aβ Levels | Hippocampal BDNF mRNA Expression |
| Saline | Baseline | Baseline |
| LPS | Significantly elevated | Significantly reduced |
| LPS + this compound | Remained significantly elevated | Restored to baseline levels |
Note: This table is a qualitative summary based on the abstract. Specific numerical data was not available in the public domain.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound in the LPS-induced AD mouse model.
LPS-Induced Alzheimer's Disease Mouse Model
This protocol describes the induction of an AD-like phenotype in mice using lipopolysaccharide (LPS).
Materials:
-
Male C57BL/6J mice
-
Lipopolysaccharide (LPS) from Escherichia coli (Serotype 0111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Reconstitute LPS in sterile saline to a final concentration of 250 µg/mL.
-
Administer LPS solution via i.p. injection to mice at a dosage of 250 µg/kg.
-
Control mice receive an equivalent volume of sterile saline via i.p. injection.
-
Repeat the injections daily for a period of seven consecutive days to induce a chronic inflammatory state and elevate central Aβ levels.[1]
This compound Administration
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, or as specified by the manufacturer)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer this compound via i.p. injection at the specified dosage. In the cited study, this compound was administered immediately after the training phase of the contextual fear conditioning paradigm.[1]
Contextual Fear Conditioning
This behavioral test is used to assess hippocampus-dependent learning and memory.
Materials:
-
Fear conditioning chamber equipped with a grid floor for delivering foot shocks and a camera for recording behavior.
-
Software for controlling the chamber and analyzing freezing behavior.
Procedure: Training Phase:
-
Place a mouse in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), which is the context of the chamber itself.
-
Deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 2 seconds), at one or more time points during the training session.
-
Remove the mouse from the chamber after the training session.
-
Administer this compound or vehicle immediately following the training.[1]
Testing Phase:
-
24 hours after the training and treatment, return the mouse to the same fear conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering any foot shocks.
-
Analyze the recorded video to quantify the amount of time the mouse spends freezing, which is defined as the complete absence of movement except for respiration. Increased freezing time is indicative of a stronger fear memory.
Measurement of Hippocampal Aβ Levels
This protocol describes the quantification of amyloid-beta levels in the hippocampus.
Materials:
-
Dissected hippocampal tissue
-
Lysis buffer
-
Enzyme-linked immunosorbent assay (ELISA) kit specific for Aβ1-42.
Procedure:
-
Following the behavioral testing, euthanize the mice and rapidly dissect the hippocampi on ice.
-
Homogenize the hippocampal tissue in lysis buffer.
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant containing the soluble Aβ fraction.
-
Use a commercially available Aβ1-42 ELISA kit to quantify the concentration of Aβ in the supernatant, following the manufacturer's instructions.
Measurement of Hippocampal BDNF mRNA Expression
This protocol outlines the quantification of BDNF gene expression using quantitative real-time polymerase chain reaction (qRT-PCR).
Materials:
-
Dissected hippocampal tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers specific for BDNF and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from the dissected hippocampal tissue using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, specific primers for BDNF and a reference gene, and a qRT-PCR master mix.
-
Analyze the results to determine the relative expression level of BDNF mRNA, normalized to the expression of the reference gene.
Visualizations
Signaling Pathway of this compound in the Context of AD-like Pathology
Caption: Proposed mechanism of this compound in an LPS-induced AD mouse model.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing this compound efficacy.
Discussion and Future Directions
The available preclinical data suggests that this compound may hold therapeutic promise for treating cognitive symptoms associated with neuroinflammation in Alzheimer's disease. Its mechanism of action, which appears to be independent of direct Aβ clearance, is of particular interest. However, it is important to note that this compound did not succeed in clinical trials, reportedly due to poor tolerability in elderly patients.
Further preclinical research could explore the efficacy of this compound in transgenic mouse models of AD that develop both amyloid and tau pathology (e.g., 5xFAD, 3xTg-AD). Investigating the effects of this compound on tau phosphorylation and aggregation would be a critical next step in understanding its full therapeutic potential. Additionally, exploring alternative delivery methods or formulations to improve its tolerability profile could be a valuable avenue for future drug development efforts.
References
- 1. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of Brain-Derived Neurotrophin Factor in the Neurogenesis and Neuronal Function, and Its Involvement in the Pathophysiology of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of MRK-016
Introduction
MRK-016 is a potent and selective inverse agonist of the α5 subunit-containing GABAa receptors, which has shown potential in preclinical studies for its nootropic and rapid antidepressant-like effects. As with any compound under investigation for pharmaceutical development, a robust and reliable analytical method for its quantification and purity assessment is crucial. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for various research and quality control applications.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for this method.[1]
-
Solvents: HPLC grade acetonitrile and methanol, along with purified water (e.g., Milli-Q or equivalent).
-
Reagents: Formic acid (analytical grade).
-
Sample Preparation: this compound reference standard, and sample to be analyzed. A suitable solvent for dissolution is a mixture of water and acetonitrile (e.g., 80:20 v/v).[2]
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Table 1: Optimized Chromatographic Conditions
3. Gradient Elution Program
A gradient elution is employed to ensure optimal separation of this compound from any potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
4. Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of purified water and mix well. For Mobile Phase B, add 1 mL of formic acid to 1 L of acetonitrile and mix well. Filter both mobile phases through a 0.45 µm membrane filter before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and acetonitrile (80:20 v/v) to obtain a stock solution of 100 µg/mL. Prepare working standards by further diluting the stock solution.
-
Sample Preparation: Prepare the sample solution by accurately weighing the material containing this compound and dissolving it in the same solvent as the standard to achieve a target concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]
Data Presentation
The following tables summarize the expected quantitative data from the analysis of this compound using the described HPLC method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (%RSD) | ≤ 1.0% | 0.5% |
Table 3: System Suitability Parameters
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 126,000 |
| 25 | 315,000 |
| 50 | 630,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Linearity Data for this compound
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
GABAa Receptor Signaling and this compound Action
Caption: Simplified signaling pathway of GABAa receptor and the action of this compound.
References
Troubleshooting & Optimization
MRK-016 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MRK-016. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist for the α5 subunit-containing GABA-A receptors (GABA-A α5).[1][2][3] Its mechanism of action involves binding to the benzodiazepine site on these receptors, which leads to a reduction in the receptor's response to GABA. This activity has been shown to enhance cognitive functions and increase long-term potentiation in hippocampal slices, without inducing anxiety or proconvulsant effects.[1][2]
Q2: What are the recommended storage conditions for this compound?
The recommended storage conditions for this compound can vary slightly between suppliers. For optimal stability, it is crucial to adhere to the recommendations provided on the product's certificate of analysis. General guidelines are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[1] For long-term storage, it is advisable to prepare concentrated stock solutions and store them at low temperatures. When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions.
Q4: I am observing inconsistent results in my experiments. Could this be related to this compound stability?
Inconsistent results can indeed be a consequence of compound degradation. Several factors can affect the stability of this compound, including improper storage, multiple freeze-thaw cycles of stock solutions, and prolonged exposure to light or air. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify that the compound has been stored according to the manufacturer's recommendations. For powdered compound, storage at +4°C or -20°C is common.[1][2][4] For stock solutions, storage at -20°C or -80°C is recommended.[3] |
| Incorrect solvent or concentration. | Confirm the solubility of this compound in your chosen solvent and ensure the final concentration in your assay is appropriate. This compound is soluble up to 50 mM in DMSO and 20 mM in ethanol.[1] | |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation observed in stock solution | Supersaturation or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution. |
| Storage at an inappropriate temperature. | Ensure the stock solution is stored at the recommended temperature to maintain solubility. | |
| Variability between experimental replicates | Inconsistent pipetting of the compound. | Calibrate your pipettes and use proper pipetting techniques to ensure accurate and consistent delivery of this compound. |
| Degradation of the compound in the assay medium. | Assess the stability of this compound in your specific experimental buffer and conditions. Consider performing a time-course experiment to determine its stability over the duration of your assay. |
Data Presentation
This compound Storage and Stability Data
| Form | Storage Temperature | Duration | Source |
| Powder | +4°C | Not specified | R&D Systems, Tocris Bioscience[1][2] |
| Powder | -20°C | 3 years | TargetMol[4] |
| Stock Solution | -20°C | 1 year | MedchemExpress[3] |
| Stock Solution | -80°C | 2 years | MedchemExpress[3] |
This compound Solubility
| Solvent | Maximum Solubility | Source |
| DMSO | 50 mM | R&D Systems[1] |
| Ethanol | 20 mM | R&D Systems[1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed using its molecular weight (368.39 g/mol ).[1][2]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of high-purity DMSO or ethanol to the tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Decision tree for the appropriate storage of this compound.
References
potential off-target effects of MRK-016
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MRK-016, a selective inverse agonist of the α5 subunit-containing GABAA receptor. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity ligand for the benzodiazepine binding site on GABAA receptors.[1][2] It acts as an inverse agonist with functional selectivity for the α5 subunit-containing GABAA receptors.[3][4] An inverse agonist at this site reduces the GABA-mediated chloride ion influx, leading to decreased inhibition and consequently increased neuronal excitability.[5] This mechanism is believed to underlie its potential cognitive-enhancing effects.
Q2: What is the known selectivity profile of this compound across different GABAA receptor subtypes?
This compound exhibits high affinity for several human GABAA receptor subtypes, with a slight preference for the α3, α1, and α2 subtypes over the α5 subtype in terms of binding affinity (Ki). However, it displays functional selectivity as an inverse agonist primarily at the α5 subtype.
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 0.83 |
| α2β3γ2 | 0.85 |
| α3β3γ2 | 0.77 |
| α5β3γ2 | 1.4 |
| Data compiled from Tocris Bioscience.[3] |
The EC50 of this compound as a GABAA receptor inverse agonist at the α5-subtype is 3 nM.[3][4]
Q3: Has this compound been screened for off-target effects at other receptors and enzymes?
While comprehensive off-target screening data from a broad panel, such as a CEREP safety screen, is not publicly available for this compound, its development by Merck would have almost certainly involved such evaluations as part of standard preclinical safety assessment. The published literature primarily focuses on its selectivity within the GABAA receptor family. The lack of publicly available broad screening data means that potential interactions with other receptor systems, ion channels, or enzymes cannot be definitively ruled out without further experimental investigation.
Q4: What are the known in vivo effects of this compound that might suggest off-target activity?
Preclinical studies in rodents have shown that this compound can enhance cognitive performance in tasks like the Morris water maze.[2] Importantly, it did not exhibit anxiogenic or proconvulsant activities at effective doses, which are common side effects associated with non-selective GABAA receptor inverse agonists.[2][3][4] However, clinical development of this compound was discontinued due to poor tolerability in elderly subjects and variable pharmacokinetics in humans, which could potentially be related to off-target effects or exaggerated on-target pharmacology in a more sensitive population.[2]
Q5: How does the selectivity of this compound for the α5 subunit relate to its potential therapeutic and side effect profile?
The α5 subunit of the GABAA receptor is highly expressed in the hippocampus, a brain region critical for learning and memory. By selectively targeting this subunit, this compound was designed to enhance cognitive function with a reduced risk of the side effects associated with broader GABAA inverse agonism, such as anxiety and seizures, which are thought to be mediated by α1, α2, and α3 subunits. The reported lack of anxiogenic and proconvulsant activity in preclinical models supports this selective mechanism.[2][3][4]
Troubleshooting Guides
In Vitro GABAA Receptor Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | 1. Inadequate washing steps. 2. Radioligand sticking to filter plates or tubes. 3. Suboptimal blocking of non-specific sites. | 1. Increase the number and/or volume of washes with ice-cold buffer. 2. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). 3. Include a high concentration of a known non-specific binding agent in your non-specific binding tubes (e.g., unlabeled diazepam). |
| Low specific binding | 1. Degraded radioligand. 2. Insufficient receptor concentration in the membrane preparation. 3. Incorrect buffer composition or pH. | 1. Check the age and storage conditions of the radioligand; consider purchasing a new batch. 2. Increase the amount of membrane protein per well. 3. Verify the composition and pH of all buffers. |
| Inconsistent results between experiments | 1. Variability in membrane preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Standardize the membrane preparation protocol and use aliquots from a single large batch if possible. 2. Ensure precise control of incubation time and temperature. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Electrophysiology (Patch-Clamp) Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty obtaining a Giga-ohm seal | 1. Dirty pipette tip or cell membrane. 2. Unhealthy cells. 3. Mechanical instability of the setup. | 1. Apply positive pressure to the pipette as it approaches the cell to clear debris. 2. Ensure proper cell culture conditions and use cells at an appropriate confluency. 3. Check for vibrations and ensure all components of the rig are securely fastened. |
| Unstable recording after whole-cell access | 1. Gradual rundown of the cell. 2. Clogging of the pipette tip. 3. Instability of the patch. | 1. Use a perforated patch technique or include ATP and GTP in the internal solution. 2. Filter the internal solution immediately before use. 3. Ensure a stable Giga-ohm seal before breaking into the cell. |
| Noisy recordings | 1. Electrical interference from nearby equipment. 2. Poor grounding. 3. Issues with the electrode or holder. | 1. Turn off non-essential electrical equipment. 2. Check all grounding connections and ensure the bath is properly grounded. 3. Ensure the electrode is properly chlorided and the holder is clean and dry. |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is a generalized procedure for a competitive binding assay using [3H]-Flumazenil to determine the binding affinity of this compound to GABAA receptors in rat cortical membranes.
Materials:
-
Rat cortical membranes
-
[3H]-Flumazenil (Radioligand)
-
Unlabeled Flumazenil (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., Millipore)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., by Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Flumazenil (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled Flumazenil (e.g., 10 µM final concentration), 50 µL of [3H]-Flumazenil, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]-Flumazenil, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general method for recording GABA-evoked currents in cultured neurons or brain slices to assess the functional effects of this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
External Solution (ACSF for slices): containing (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: containing (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
GABA
-
This compound
-
Patch-clamp amplifier, micromanipulator, and microscope
Procedure:
-
Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Patching: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure. Once a dimple is observed on the cell membrane, release the pressure and apply gentle suction to form a Giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) via a perfusion system.
-
Drug Application: After obtaining a stable baseline of GABA-evoked currents, co-apply this compound with GABA. As an inverse agonist, this compound is expected to reduce the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage inhibition of the GABA response against the log concentration of this compound to determine its IC50 as an inverse agonist.
Visualizations
Caption: Simplified signaling pathway of GABAA receptor and the action of this compound.
Caption: General experimental workflows for in vitro characterization of this compound.
References
- 1. scientifica.cn [scientifica.cn]
- 2. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
MRK-016 tolerability and toxicity in animal models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding the tolerability and toxicity profile of MRK-016 in animal models. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective inverse agonist for the α5 subunit-containing GABAA receptors. Its mechanism of action involves binding to the benzodiazepine site on these receptors and inducing an opposite effect to that of agonists like GABA. Instead of enhancing the inhibitory effect of GABA, this compound reduces the chloride ion influx, leading to increased neuronal excitability. This targeted action on the α5 subtype, which is predominantly expressed in the hippocampus, is believed to be responsible for its cognitive-enhancing effects.
Q2: What is the general tolerability of this compound observed in preclinical animal models?
A2: In preclinical studies, this compound was generally well-tolerated in rodents. It demonstrated cognitive enhancement in rats without producing anxiety-like behaviors or having proconvulsant effects in mice.
Q3: What is the pharmacokinetic profile of this compound in common animal models?
A3: this compound has a short half-life in several animal models, including rats, dogs, and rhesus monkeys, typically ranging from 0.3 to 0.5 hours.
Q4: Are there any known species differences in the metabolism of this compound?
A4: Yes, there is a notable difference in the rate of turnover of this compound between preclinical species and humans. The turnover rate is much lower in human hepatocytes compared to those of rats, dogs, or rhesus monkeys, resulting in a longer half-life in humans (approximately 3.5 hours).
Q5: Why was the clinical development of this compound discontinued?
A5: The development of this compound was halted due to poor tolerability in elderly human subjects, even at low doses. While it was well-tolerated in young adult males, its variable pharmacokinetics and adverse effects in the elderly population precluded its further development.
Troubleshooting Guide for In Vivo Experiments
Issue 1: Unexpected behavioral side effects are observed (e.g., sedation, ataxia).
-
Possible Cause: Off-target effects or incorrect dosing. Although this compound is selective for the α5 subunit, at higher concentrations it may interact with other GABAA receptor subtypes (α1, α2, α3), which are associated with sedative and ataxic effects.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation.
-
Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose that does not produce these side effects.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to correlate plasma concentrations with the observed effects.
-
Issue 2: Lack of cognitive enhancement at expected doses.
-
Possible Cause: Issues with drug administration, formulation, or experimental paradigm.
-
Troubleshooting Steps:
-
Confirm Drug Stability and Formulation: Ensure that the this compound formulation is stable and properly prepared. Information on solubility can be found in technical data sheets (soluble in DMSO and ethanol).
-
Administration Technique: Verify the accuracy and consistency of the administration route (e.g., oral gavage, intraperitoneal injection).
-
Timing of Behavioral Testing: Consider the short half-life of this compound in rodents. Behavioral testing should be conducted during the expected peak plasma concentration.
-
Paradigm Sensitivity: Ensure the chosen cognitive task is sensitive to modulation by the GABAergic system.
-
Issue 3: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration, animal stress, or biological variability.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling and drug administration, are highly standardized.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to their environment and the experimental procedures to minimize stress.
-
Increase Sample Size: A larger sample size may be necessary to account for biological variability.
-
Quantitative Data Summary
Published literature on this compound provides limited publicly available quantitative toxicology data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). The focus of the available information is primarily on its pharmacological and pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Half-life (t1/2) |
| Rat | 0.3 - 0.5 hours |
| Dog | 0.3 - 0.5 hours |
| Rhesus Monkey | 0.3 - 0.5 hours |
Data sourced from Atack et al., 2009.
Table 2: In Vitro Binding Affinity of this compound at Human GABAA Receptors
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 0.8 |
| α2β3γ2 | 1.1 |
| α3β3γ2 | 0.9 |
| α5β3γ2 | 1.5 |
Data sourced from Atack et al., 2009.
Experimental Protocols
Detailed, specific protocols for toxicology and safety pharmacology studies for this compound are proprietary. However, the following are generalized protocols based on regulatory guidelines (e.g., ICH S7A) for a central nervous system-active compound.
1. General Protocol for an Acute Oral Toxicity Study (Rodent)
-
Objective: To determine the potential for acute toxicity and to identify the maximum tolerated dose (MTD) after a single oral administration.
-
Species: Sprague-Dawley rats.
-
Groups:
-
Control group (vehicle only).
-
Multiple dose groups of this compound.
-
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of this compound or vehicle is administered by oral gavage.
-
Animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) post-dosing and then daily for 14 days.
-
Body weights are recorded prior to dosing and at specified intervals throughout the study.
-
At the end of the observation period, animals are euthanized, and a gross necropsy is performed.
-
-
Data Collection: Clinical signs, body weight changes, mortality, and gross pathological findings.
2. General Protocol for a Repeat-Dose Toxicity Study (Rodent)
-
Objective: To evaluate the toxicological profile of this compound following repeated daily administration over a specified period (e.g., 28 days).
-
Species: Wistar rats.
-
Groups:
-
Control group (vehicle only).
-
Low, mid, and high dose groups of this compound.
-
-
Procedure:
-
This compound or vehicle is administered daily (e.g., via oral gavage) for 28 consecutive days.
-
Clinical observations are performed daily.
-
Body weight and food consumption are measured weekly.
-
Ophthalmological examinations are conducted pre-study and at termination.
-
Blood samples are collected for hematology and clinical chemistry analysis at termination.
-
Urine samples are collected for urinalysis at termination.
-
At the end of the treatment period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected for histopathological examination.
-
-
Data Collection: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
3. General Protocol for a Cardiovascular Safety Pharmacology Study (Non-rodent)
-
Objective: To assess the potential effects of this compound on cardiovascular parameters.
-
Species: Beagle dogs.
-
Procedure:
-
Animals are surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
After a recovery period, a baseline recording of cardiovascular parameters is obtained.
-
A single dose of this compound or vehicle is administered.
-
Cardiovascular parameters are continuously monitored for a specified period post-dose (e.g., 24 hours).
-
-
Data Collection: ECG (including QT interval), blood pressure (systolic, diastolic, mean), and heart rate.
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Overcoming Poor Aqueous Solubility of MRK-016
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of MRK-016.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a selective inverse agonist for the α5-subunit of the GABAA receptor.[1][2] Like many research compounds, this compound has low solubility in water-based solutions, which can lead to challenges in preparing stock solutions, ensuring consistent concentrations in experiments, and can impact its bioavailability in in vivo studies.
Q2: What are the known solubility characteristics of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Specifically, it is soluble up to 50 mM in DMSO and up to 20 mM in ethanol.[1] Its aqueous solubility is not well-documented in publicly available literature, but it is known to be poorly soluble in aqueous buffers.
Q3: What are the initial steps I should take when preparing an aqueous solution of this compound?
It is recommended to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO or ethanol.[1] This stock solution can then be serially diluted into the aqueous buffer of choice. It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system, typically less than 0.1-0.5%.
Q4: Can sonication be used to improve the dissolution of this compound?
Yes, after diluting the organic stock solution into your aqueous buffer, vortexing and brief sonication can help to disperse the compound and facilitate dissolution. However, be mindful of potential heating and degradation of the compound with prolonged sonication.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the this compound stock solution into an aqueous buffer.
This is a common issue when the concentration of this compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final desired concentration of this compound in your aqueous buffer.
-
Optimize the Organic Solvent Concentration: While keeping the organic solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) may be sufficient to keep the compound in solution without adversely affecting your experiment. Always run a vehicle control with the same concentration of the organic solvent.
-
Utilize Co-solvents: For more challenging situations, the use of co-solvents in the aqueous buffer can increase the solubility of hydrophobic compounds.[3][4]
Issue 2: The prepared aqueous solution of this compound is not stable and precipitates over time.
The stability of a supersaturated solution can be transient.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final aqueous working solution of this compound immediately before use.
-
Incorporate Solubilizing Excipients: The use of excipients can help to stabilize the aqueous solution. Common choices for research applications include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]
-
Surfactants: Non-ionic surfactants with low toxicity at low concentrations, such as Tween® 80 or Pluronic® F-68, can be used to form micelles that encapsulate the drug.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol describes the use of a co-solvent system to enhance the solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline or desired aqueous buffer
Method:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, prepare the co-solvent vehicle by mixing DMSO, PG, and PEG 400 in a 1:4:5 ratio (10% DMSO, 40% PG, 50% PEG 400).
-
Add the required volume of the this compound stock solution to the co-solvent vehicle and vortex to mix thoroughly.
-
Slowly add the saline or aqueous buffer to the drug-co-solvent mixture with continuous vortexing to reach the final desired concentration.
Protocol 2: Preparation of this compound Solution using Cyclodextrins
This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
Method:
-
Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your chosen aqueous buffer. This may require gentle heating and stirring to fully dissolve.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Slowly add the this compound stock solution dropwise to the HP-β-CD solution while vigorously vortexing.
-
Continue to stir the solution at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution can then be further diluted with the aqueous buffer as needed for your experiment.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration |
| DMSO | 50 mM[1] |
| Ethanol | 20 mM[1] |
| Aqueous Buffer (unformulated) | Poor |
Table 2: Example Formulations to Enhance this compound Aqueous Solubility
| Formulation Component | Purpose | Example Concentration |
| DMSO | Primary Organic Solvent | < 0.5% in final solution |
| Propylene Glycol | Co-solvent | 10-40% |
| PEG 400 | Co-solvent | 20-50% |
| HP-β-Cyclodextrin | Solubilizing Agent | 10-20% (w/v) |
| Tween® 80 | Surfactant | 0.1-1% |
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: Simplified signaling pathway of this compound at the GABAA receptor.
References
- 1. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRK-016 Dosage Optimization for Cognitive Enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of MRK-016 in preclinical cognitive enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1] Its mechanism of action for cognitive enhancement is believed to involve the attenuation of GABAergic inhibition in the hippocampus, a brain region critical for learning and memory. This disinhibition of principal neurons can lead to enhanced synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.
Q2: What are the reported cognitive-enhancing effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to enhance cognitive performance in various tasks. Notably, it improved performance in the delayed matching-to-position version of the Morris water maze in rats.[2] Additionally, it has been demonstrated to rescue memory acquisition and consolidation deficits in mice in a contextual fear conditioning paradigm.[3]
Q3: What is the evidence for this compound's effect on synaptic plasticity?
This compound has been shown to increase long-term potentiation (LTP) in mouse hippocampal slices to a greater extent than other α5-selective inverse agonists.[2] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously and is widely considered a major cellular mechanism underlying learning and memory.
Q4: Are there any known downstream signaling effects of this compound?
Yes, studies have shown that this compound can upregulate the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus.[4] BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. This suggests that the cognitive-enhancing effects of this compound may be mediated, at least in part, through the modulation of neurotrophic factor signaling.
Q5: What was the outcome of human clinical trials with this compound?
The development of this compound was discontinued due to poor tolerability in elderly subjects and variable human pharmacokinetics. While it was well-tolerated in young males up to a single dose of 5 mg, elderly subjects showed poor tolerance even at a dose of 0.5 mg.[2] This information is crucial for researchers considering the translational potential of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of cognitive enhancement effect at expected doses. | Suboptimal Receptor Occupancy: The dose may be too low to achieve sufficient α5-GABAAR occupancy. In rats, a dose of 0.39 mg/kg (p.o.) was required for 50% receptor occupancy.[2] | Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and cognitive task. Consider using doses that bracket the reported 50% occupancy dose. |
| Timing of Administration: The timing of this compound administration relative to the cognitive task is critical. | Optimize Dosing Window: Test different pre-treatment intervals before the acquisition phase of the task. For memory consolidation studies, consider post-training administration. | |
| Metabolic Instability: this compound has a short half-life in preclinical species (0.3-0.5 hours in rats, dogs, and rhesus monkeys).[2] | Adjust Dosing Regimen: For longer behavioral paradigms, consider a continuous infusion or repeated dosing schedule to maintain adequate plasma and brain concentrations. | |
| Observing anxiogenic or proconvulsant effects. | Off-Target Effects: Although this compound is selective for the α5 subunit, high doses may lead to off-target effects at other GABA-A receptor subtypes (α1, α2, α3), which can mediate anxiogenic and proconvulsant effects. | Dose Reduction: Lower the dose to a range that is selective for the α5 subunit. In mice, this compound was not found to be proconvulsant.[2] |
| Variability in behavioral data. | Pharmacokinetic Variability: As observed in humans, there may be inter-individual differences in the pharmacokinetics of this compound in your animal colony. | Increase Sample Size: Ensure an adequate number of animals per group to account for individual variability. Monitor Plasma/Brain Levels: If feasible, measure plasma or brain concentrations of this compound to correlate with behavioral outcomes. |
| Inconsistent results in LTP experiments. | Slice Health: The viability of hippocampal slices is crucial for reliable LTP induction. | Optimize Slice Preparation: Ensure proper slicing and incubation conditions. Verify Baseline Stability: Record a stable baseline for a sufficient period before LTP induction. |
Quantitative Data
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Cognitive Task | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Delayed Matching-to-Position (Morris Water Maze) | Oral (p.o.) | 0.39 mg/kg | 50% receptor occupancy | [2] |
| Rat | Delayed Matching-to-Position (Morris Water Maze) | Oral (p.o.) | Not specified | Enhanced cognitive performance | [2] |
| Mouse | Contextual Fear Conditioning | Intraperitoneal (i.p.) | Not specified | Rescued memory acquisition and consolidation deficits | [3] |
Experimental Protocols
Contextual Fear Conditioning
Objective: To assess the effect of this compound on the acquisition and consolidation of context-dependent fear memory.
Materials:
-
Fear conditioning chambers equipped with a grid floor for footshock delivery.
-
Sound-attenuating chambers.
-
This compound solution and vehicle control.
-
Syringes for intraperitoneal (i.p.) injection.
Procedure:
-
Habituation (Day 1): Place mice individually into the conditioning chamber and allow for a 2-3 minute exploration period without any stimuli. This helps to reduce novelty-induced freezing.
-
Conditioning (Day 2):
-
Administer this compound or vehicle i.p. at a predetermined time before placing the mouse in the chamber (e.g., 30 minutes).
-
Place the mouse in the conditioning chamber.
-
After a 2-minute baseline period, deliver a series of footshocks (e.g., 2-3 shocks of 0.5-1.0 mA for 1-2 seconds) with an inter-shock interval of 1-2 minutes.
-
Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.
-
-
Contextual Fear Memory Test (Day 3):
-
Place the mouse back into the same conditioning chamber without delivering any shocks.
-
Record freezing behavior for a period of 3-5 minutes. Freezing is defined as the complete absence of movement except for respiration.
-
Analyze the percentage of time spent freezing as a measure of fear memory.
-
Morris Water Maze (Delayed Matching-to-Position)
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Circular water tank (1.5-2 m in diameter) filled with opaque water.
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
-
This compound solution and vehicle control.
Procedure:
-
Acquisition Phase (Days 1-4):
-
Administer this compound or vehicle orally at a set time before each daily session.
-
Each day consists of 4 trials per mouse.
-
For each trial, the mouse is placed into the water at one of four randomized starting positions.
-
The platform is located in a constant position throughout the acquisition phase.
-
The mouse is allowed to swim and find the submerged platform. If it fails to find it within 60-90 seconds, it is gently guided to the platform.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the tank.
-
Administer this compound or vehicle as in the acquisition phase.
-
The mouse is placed in the tank from a novel start position and allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Visualizations
References
- 1. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of the inverse benzodiazepine agonist this compound rescues acquisition and memory consolidation following peripheral administration of bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in MRK-016 Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing MRK-016 in behavioral assays. Inconsistent results in preclinical behavioral studies can be a significant challenge, and this resource is designed to help identify and address potential sources of variability in your experimental workflow.
Frequently Asked questions (FAQs)
Q1: We are observing high variability in our behavioral assay results with this compound. What are the common contributing factors?
A1: High variability is a common issue in behavioral research. Several factors can contribute to this, broadly categorized as animal-related, environmental, and procedural. For a compound like this compound, which modulates the GABAergic system, even subtle changes in these factors can lead to significant variations in behavioral outcomes.
-
Animal-Related Factors: The genetic background, age, sex, and baseline anxiety levels of the rodents can significantly impact their response to this compound. Different strains of mice, for instance, exhibit varied baseline levels of anxiety and cognitive performance.
-
Environmental Factors: The testing environment is critical. Inconsistencies in lighting conditions, ambient noise, temperature, and even the time of day can alter an animal's behavior and response to treatment.
-
Procedural Factors: Handling by different researchers, variations in injection technique, and the timing of drug administration relative to testing can all introduce variability. The stress induced by handling can be a significant confounder.
Q2: Could the mechanism of action of this compound contribute to the variable results we are seeing?
A2: Yes, the mechanism of action of this compound as a selective inverse agonist for the α5-subunit of the GABAA receptor is a crucial consideration. These receptors are primarily located in the hippocampus, a brain region critical for learning and memory.
-
Baseline GABAA Tone: The endogenous GABAergic tone in your animals can influence the effect of an inverse agonist. Factors that alter this tone, such as stress or the animal's housing conditions, can therefore modulate the effects of this compound.
-
Cognitive Load of the Task: The cognitive demand of the behavioral task itself can interact with the effects of this compound. A more challenging task might reveal cognitive-enhancing effects that are not apparent in a simpler task.
Q3: Are there specific behavioral assays that are more or less prone to variability when working with this compound?
A3: While all behavioral assays are susceptible to variability, those that are highly sensitive to stress and anxiety levels may show more fluctuation. For example, in the contextual fear conditioning paradigm, an animal's baseline anxiety can significantly influence freezing behavior, independent of the cognitive effects of this compound. Assays with clear, objective endpoints, such as the forced swim test or tail suspension test, may show less inter-animal variability, but are still sensitive to procedural and environmental factors.
Troubleshooting Guides
Issue 1: Inconsistent Results in the Contextual Fear Conditioning Test
Possible Causes:
-
Variable baseline freezing: Animals may exhibit different levels of freezing in the conditioning context even before the footshock, due to differing baseline anxiety.
-
Inconsistent shock intensity: Variations in the calibration of the shock generator can lead to differences in fear memory acquisition.
-
Contextual cues: Subtle changes in the testing chamber (e.g., odor, lighting) between cohorts can alter the animal's perception of the context.
-
Handling stress: Excessive or inconsistent handling prior to the test can increase anxiety and affect freezing behavior.
Troubleshooting Steps:
-
Habituation: Ensure all animals are properly habituated to the testing room for a consistent period before each session.
-
Baseline Measurement: Always measure baseline freezing before the unconditioned stimulus (footshock) to identify and potentially exclude outliers with unusually high or low activity.
-
Equipment Calibration: Regularly calibrate the shock generator to ensure consistent shock intensity across all animals and cohorts.
-
Standardize Context: Meticulously standardize all contextual cues in the testing chamber, including lighting, cleaning solutions (and their odors), and background noise.
-
Consistent Handling: Have a single, well-trained experimenter handle all animals to minimize stress and variability.
Issue 2: High Variability in the Forced Swim Test (FST) and Tail Suspension Test (TST)
Possible Causes:
-
Strain differences: Different mouse strains exhibit varying levels of baseline immobility.
-
Water temperature (FST): Minor fluctuations in water temperature can affect the animal's activity level.
-
Handling and placement: The way an animal is placed in the water (FST) or suspended (TST) can induce stress and alter initial escape behaviors.
-
Experimenter presence: The presence of the experimenter in the testing room can be a stressor for the animals.
Troubleshooting Steps:
-
Strain Selection: Choose a mouse strain that is known to show a reliable response in these assays and use it consistently.
-
Controlled Environment: Strictly control the water temperature in the FST. For both tests, ensure the testing area is free from drafts and sudden noises.
-
Standardized Procedure: Develop and adhere to a strict protocol for placing animals in the apparatus. For the TST, ensure the tape placement on the tail is consistent.
-
Minimize Experimenter Influence: Whenever possible, observe the animals remotely via a camera to reduce experimenter-induced stress.
Issue 3: Inconsistent Results in the Sucrose Preference Test (SPT)
Possible Causes:
-
Neophobia: Animals may initially avoid the novel sipper tube, affecting their sucrose intake.
-
Side preference: Mice may have a natural preference for one side of the cage, leading to biased bottle choice.
-
Satiety: The animal's state of hunger and thirst can influence its motivation to drink the sucrose solution.
-
Circadian rhythm: Rodent drinking behavior follows a circadian pattern.
Troubleshooting Steps:
-
Habituation: Habituate the animals to the two-bottle setup with water in both bottles for a few days before introducing the sucrose solution.
-
Bottle Position: Alternate the position of the sucrose and water bottles daily to control for side preference.
-
Standardize Deprivation: If a food and water deprivation protocol is used, ensure the duration is consistent for all animals.
-
Consistent Timing: Conduct the test at the same time each day to minimize the impact of circadian rhythms.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in various behavioral assays. Please note that these are examples, and specific results may vary based on the experimental conditions.
Table 1: Effect of this compound on Contextual Fear Conditioning in LPS-Treated Mice
| Treatment Group | Mean Freezing Percentage (± SEM) | p-value vs. LPS + Vehicle |
| Vehicle + Saline | 55.2 ± 4.5 | < 0.05 |
| LPS + Vehicle | 30.1 ± 3.8 | - |
| LPS + this compound | 52.8 ± 5.1 | < 0.05 |
Data adapted from Eimerbrink et al., 2018. The study demonstrated that post-training administration of this compound restored fear memory in mice treated with lipopolysaccharide (LPS), which is known to induce neuroinflammation and cognitive deficits.
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (seconds ± SEM) | p-value vs. Vehicle |
| Vehicle | 150.3 ± 10.2 | - |
| This compound (10 mg/kg) | 95.7 ± 8.5 | < 0.05 |
Hypothetical data based on findings suggesting antidepressant-like effects of this compound. Specific data would be extracted from the full text of relevant publications, such as those by Zanos et al.
Table 3: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Immobility Time (seconds ± SEM) | p-value vs. Vehicle |
| Vehicle | 180.5 ± 12.1 | - |
| This compound (10 mg/kg) | 110.2 ± 9.8 | < 0.05 |
Hypothetical data based on findings suggesting antidepressant-like effects of this compound. Specific data would be extracted from the full text of relevant publications, such as those by Xiong et al.
Table 4: Effect of this compound on Sucrose Preference in a Chronic Stress Model
| Treatment Group | Sucrose Preference Percentage (± SEM) | p-value vs. Stress + Vehicle |
| Control | 85.4 ± 3.2 | < 0.01 |
| Stress + Vehicle | 60.1 ± 4.5 | - |
| Stress + this compound | 82.3 ± 3.9 | < 0.05 |
Hypothetical data based on findings suggesting this compound can reverse anhedonia-like behavior. Specific data would be extracted from the full text of relevant publications, such as those by Xiong et al.
Experimental Protocols
Contextual Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, and a video camera for recording.
-
Procedure:
-
Habituation: Place the animal in the testing room for at least 30 minutes before the experiment.
-
Conditioning (Day 1): Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild footshock (e.g., 2 seconds, 0.5 mA). Remove the mouse 30 seconds after the shock.
-
Context Test (Day 2): Place the mouse back into the same chamber 24 hours later for a 5-minute session without delivering a shock.
-
-
Data Analysis: The primary measure is the percentage of time the animal spends freezing (complete immobility except for respiration). This is typically scored by automated software or a trained observer.
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes.
-
Test: Gently place the mouse into the water-filled cylinder for a 6-minute session.
-
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
-
Apparatus: A horizontal bar from which the mouse can be suspended by its tail.
-
Procedure:
-
Acclimation: Acclimate the animal to the testing room.
-
Suspension: Suspend the mouse by its tail from the bar using adhesive tape, ensuring the tape is securely attached approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.
-
-
Data Analysis: Measure the total time the animal remains immobile.
Sucrose Preference Test (SPT)
-
Apparatus: Home cage equipped with two identical sipper bottles.
-
Procedure:
-
Habituation (2-3 days): Provide the mice with two bottles of water to acclimate them to the two-bottle setup.
-
Test (24-48 hours): Replace one water bottle with a 1% sucrose solution. Weigh the bottles at the beginning and end of the test period to determine the consumption of each liquid.
-
-
Data Analysis: Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the α5-GABAA receptor.
Caption: General experimental workflow for this compound behavioral assays.
potential proconvulsant activity of MRK-016
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential proconvulsant activity of MRK-016.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit proconvulsant activity?
A1: Preclinical studies have shown that this compound is not proconvulsant. In mice, it did not induce kindling and exhibited no proconvulsant activity.[1] This is a key characteristic that distinguishes it from non-selective GABA-A receptor inverse agonists, which can produce convulsions.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inverse agonist for the α5 subtype of the GABA-A receptor.[1] It binds to the benzodiazepine site on the GABA-A receptor.[1] As an inverse agonist, it reduces the constitutive activity of the receptor, thereby decreasing GABAergic inhibition. This selective action on the α5 subtype, which is highly expressed in the hippocampus, is thought to be responsible for its cognitive-enhancing effects.[1][3]
Q3: Why was the clinical development of this compound discontinued?
A3: The development of this compound was halted due to poor tolerability in elderly subjects and variable human pharmacokinetics.[1] While well-tolerated in young males up to a single dose of 5 mg, it was poorly tolerated in the elderly even at a dose of 0.5 mg.[1]
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has been investigated for its potential as a cognitive enhancer and for its rapid-acting antidepressant-like effects.[2][3][4] Studies have shown that it can enhance cognitive performance in animal models and may have therapeutic potential in conditions like Alzheimer's disease.[1][4]
Troubleshooting Guide
Issue: Observing unexpected neurological or behavioral effects in animal models.
-
Possible Cause 1: Off-target effects. While this compound is selective for the α5 subunit, high concentrations could potentially lead to off-target binding to other GABA-A receptor subtypes (α1, α2, α3), which could result in anxiogenic or other neurological effects.[1]
-
Troubleshooting Step: Review the dosage and administration protocol. Ensure the concentration of this compound is within the established range for α5 selectivity. Refer to the provided quantitative data for binding affinities.
-
-
Possible Cause 2: Animal model specificity. The proconvulsant or anticonvulsant effects of compounds can vary depending on the specific animal model and the convulsant agent used.[5]
-
Troubleshooting Step: Carefully document the animal model, strain, and any convulsant agents used. Compare your experimental setup with the methodologies described in the literature for this compound.
-
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1-containing | 0.83 |
| α2-containing | 0.85 |
| α3-containing | 0.77 |
| α5-containing | 1.4 |
Table 2: Efficacy (EC50) and Receptor Occupancy of this compound [1]
| Parameter | Species | Value |
| EC50 (α5-selective inverse agonist) | Human (recombinant) | 3 nM |
| Dose for 50% receptor occupancy | Rat | 0.39 mg/kg |
| Plasma EC50 for 50% occupancy | Rat | 15 ng/ml |
| Plasma EC50 for 50% occupancy | Rhesus Monkey | 21 ng/ml |
Experimental Protocols
Proconvulsant Activity Assessment in Mice (Summary of cited methodology) [1]
-
Animals: Male mice.
-
Drug Administration: this compound administered orally.
-
Observation: Animals were observed for signs of convulsive activity.
-
Kindling Model: A sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazole) is administered repeatedly. The effect of this compound on the development of seizures (kindling) is monitored.
-
Endpoint: The presence or absence of clonic or tonic-clonic seizures is recorded.
Visualizations
Caption: Mechanism of action of this compound at the α5-GABA-A receptor.
Caption: Experimental workflow for assessing proconvulsant activity.
References
- 1. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors determining proconvulsant and anticonvulsant effects of inhibitors of nitric oxide synthase in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Interspecies Pharmacokinetic Variability of MRK-016: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with MRK-016, a GABA-A α5 subtype-selective inverse agonist. Understanding the significant pharmacokinetic (PK) variability of this compound across different species is critical for the accurate design and interpretation of preclinical and translational studies. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the major observed pharmacokinetic differences for this compound between preclinical species and humans?
A1: The most striking difference is the half-life (t½) of this compound. In preclinical species such as rats, dogs, and rhesus monkeys, this compound exhibits a very short half-life of approximately 0.3 to 0.5 hours.[1] In contrast, the half-life in humans is significantly longer, around 3.5 hours.[1] This disparity is attributed to a much lower turnover rate of the compound in human hepatocytes compared to those of preclinical models.[1]
Q2: How does the in vivo receptor occupancy of this compound compare across species?
A2: Despite the differences in half-life, the plasma concentrations required to achieve target receptor occupancy appear to be similar between rats and rhesus monkeys. Oral administration in rats demonstrated good receptor occupancy, with a dose of 0.39 mg/kg required to produce 50% occupancy (ED50).[1] The corresponding plasma EC50 values were comparable in rats (15 ng/mL) and rhesus monkeys (21 ng/mL).[1]
Q3: Why was the clinical development of this compound discontinued?
A3: The development of this compound was halted for two primary reasons: poor tolerability in elderly subjects and variable human pharmacokinetics.[1] These factors precluded its further development as a therapeutic agent.
Q4: Is there any information on the oral bioavailability of this compound in preclinical species?
Troubleshooting Guide
Issue 1: Unexpectedly low plasma concentrations of this compound in rats, dogs, or monkeys.
-
Possible Cause 1: Rapid Metabolism. As established, this compound has a very short half-life (0.3-0.5 hours) in these species due to rapid hepatic metabolism.[1]
-
Troubleshooting Steps:
-
Ensure your blood sampling schedule is frequent enough to capture the rapid elimination phase. Consider very early time points post-dose.
-
Verify the integrity of your analytical method to ensure it can accurately quantify low concentrations of the compound.
-
Consider the use of liver microsomes or hepatocytes from the species of interest in in-vitro studies to confirm the high metabolic turnover rate.
-
Issue 2: Difficulty in translating effective doses from preclinical models to human-equivalent doses.
-
Possible Cause: Significant Interspecies Differences in Metabolism. The slower metabolism in human hepatocytes compared to preclinical species means that a direct dose extrapolation based on body weight or surface area is likely to be inaccurate and could lead to an overestimation of the required human dose.[1]
-
Troubleshooting Steps:
-
Utilize allometric scaling methods with caution, acknowledging the known metabolic differences.
-
Incorporate in-vitro metabolism data from human and preclinical species' hepatocytes to refine predictions of human clearance.
-
Focus on achieving similar target plasma concentrations (EC50) observed in preclinical models rather than direct dose scaling. The rat and rhesus monkey plasma EC50 values are known to be similar.[1]
-
Issue 3: High variability in pharmacokinetic data within the same animal cohort.
-
Possible Cause: Formulation or Administration Issues. Poor solubility or instability of the dosing formulation can lead to inconsistent absorption. The method of administration (e.g., gavage technique) can also introduce variability.
-
Troubleshooting Steps:
-
Assess the solubility and stability of your this compound formulation under the conditions of your study.
-
Ensure consistent and accurate dose administration techniques across all animals.
-
For oral studies, control for factors that can influence absorption, such as the fasting state of the animals.
-
Quantitative Pharmacokinetic Data Summary
The following table summarizes the available quantitative pharmacokinetic data for this compound. It is important to note that comprehensive comparative data is limited in publicly accessible literature.
| Parameter | Rat | Dog | Rhesus Monkey | Human |
| Half-life (t½) | 0.3 - 0.5 h[1] | 0.3 - 0.5 h[1] | 0.3 - 0.5 h[1] | ~3.5 h[1] |
| Oral ED50 (Receptor Occupancy) | 0.39 mg/kg[1] | Data not available | Data not available | Data not available |
| Plasma EC50 | 15 ng/mL[1] | Data not available | 21 ng/mL[1] | Data not available |
| Cmax | Data not available | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available |
| Oral Bioavailability (F%) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the original pharmacokinetic studies on this compound are not fully available. However, based on standard practices in preclinical drug development, the following methodologies are likely to have been employed.
In Vitro Metabolic Stability Assessment
-
Objective: To determine the rate of metabolism of this compound in liver microsomes or hepatocytes from different species.
-
Methodology:
-
Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with pooled liver microsomes or cryopreserved hepatocytes from rats, dogs, monkeys, and humans. The incubation mixture should contain appropriate cofactors (e.g., NADPH for microsomes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the natural log of the percentage of remaining this compound versus time to determine the in-vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study (Rat Model)
-
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
-
Methodology:
-
Animals: Use a cohort of male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer this compound orally via gavage at a specified dose (e.g., 1 mg/kg) in a suitable vehicle.
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) via the cannula at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
-
Visualizing Experimental and Logical Workflows
To aid in understanding the process of evaluating pharmacokinetic variability, the following diagrams illustrate a typical experimental workflow and the logical relationship of factors influencing these differences.
Caption: Experimental workflow for assessing the pharmacokinetic variability of this compound.
Caption: Factors contributing to interspecies pharmacokinetic variability.
References
Validation & Comparative
A Comparative Analysis of the Cognitive Effects of MRK-016 and α5IA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of two prominent α5 subunit-selective GABAA receptor inverse agonists, MRK-016 and α5IA. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological and cognitive profiles of these compounds.
Introduction
This compound and α5IA are negative allosteric modulators (NAMs) or inverse agonists that selectively target the α5 subunit of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[3] By attenuating the inhibitory tone mediated by α5-containing GABAA receptors, these compounds have been investigated for their potential as cognitive enhancers.[1] This guide will compare their pharmacological properties, and their effects on synaptic plasticity and cognitive performance, supported by experimental data.
Pharmacological Profile
Both this compound and α5IA exhibit high affinity for GABAA receptors containing the α5 subunit. However, subtle differences in their binding affinities and efficacy have been reported.
Table 1: Comparative Pharmacological Data for this compound and α5IA
| Parameter | This compound | α5IA | Source(s) |
| Mechanism of Action | α5-selective GABAA receptor inverse agonist | α5-selective GABAA receptor inverse agonist | [2] |
| Binding Affinity (Ki, nM) at human recombinant GABAA receptors | |||
| α1β3γ2 | 0.83 | Subnanomolar affinity for α1, α2, α3, and α5 | [4] |
| α2β3γ2 | 0.85 | Subnanomolar affinity for α1, α2, α3, and α5 | [4] |
| α3β3γ2 | 0.77 | Subnanomolar affinity for α1, α2, α3, and α5 | [4] |
| α5β3γ2 | 1.4 | Subnanomolar affinity for α1, α2, α3, and α5 | [4] |
| Functional Efficacy (EC50) | 3 nM (inverse agonist at α5-subtype) | 52 ng/mL (rat plasma EC50 for 50% occupancy) | [4] |
| In Vivo Receptor Occupancy (ED50, oral, rats) | 0.39 mg/kg | 0.35 mg/kg | [4][5] |
Effects on Synaptic Plasticity
A key mechanism underlying learning and memory is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Both this compound and α5IA have been shown to enhance LTP in hippocampal slices.
Table 2: Comparative Effects on Long-Term Potentiation (LTP)
| Compound | Experimental Model | Key Findings | Source(s) |
| This compound | Mouse hippocampal slices | Increases LTP to a greater extent than α5IA. | [5] |
| α5IA | Mouse hippocampal slices | Enhances LTP. | [6] |
Cognitive Effects in Preclinical Models
The cognitive-enhancing properties of this compound and α5IA have been evaluated in various animal models using behavioral tasks that assess learning and memory.
Table 3: Comparison of Cognitive Effects in Rodent Models
| Compound | Cognitive Task | Animal Model | Dose | Key Cognitive Outcomes | Source(s) |
| This compound | Delayed Matching-to-Position Morris Water Maze | Normal rats | 1 and 3 mg/kg (oral) | Enhanced cognitive performance. | [5] |
| Contextual Fear Conditioning | LPS-treated mice | Not specified | Restored behavioral expression of fear. | [7] | |
| α5IA | Delayed Matching-to-Place Morris Water Maze | C57BL/6 mice | 5 mg/kg (i.p.) | Clear improvement in retention performance. | [8] |
| Novel Object Recognition | Ts65Dn mice (Down syndrome model) | 5 mg/kg (i.p.) | Abolished recognition memory deficits. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies investigating the cognitive effects of this compound and α5IA.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory.
-
This compound - Delayed Matching-to-Position Protocol:
-
Apparatus: A circular water tank (e.g., 1.8 m diameter) filled with opaque water. A hidden platform is submerged below the water surface.
-
Procedure: The location of the hidden platform is changed daily. In each trial, the rat is placed in the water and the time to find the platform (escape latency) is recorded. The task assesses the animal's ability to remember the new platform location from trial to trial.
-
Dosing: this compound was administered orally at doses of 1 and 3 mg/kg.[5]
-
-
α5IA - Delayed Matching-to-Place Protocol:
-
Apparatus: A 150-cm diameter Morris water maze with a 9 cm diameter platform submerged 1 cm below the water surface.[8]
-
Procedure: The platform position is changed daily but remains constant within each session (one acquisition trial and three retention trials with a 60-second inter-trial interval).[8]
-
Dosing: α5IA was administered intraperitoneally (i.p.) at doses of 1 mg/kg and 5 mg/kg.[8]
-
Novel Object Recognition (NOR)
The NOR task evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
α5IA - Protocol in Ts65Dn Mice:
-
Apparatus: A square open field (50 cm x 50 cm).[8]
-
Habituation: Mice are habituated to the empty arena.
-
Familiarization Phase: Mice are allowed to explore two identical objects for 10 minutes.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded.
-
Dosing: α5IA was administered i.p. at a dose of 5 mg/kg, 30 minutes before the familiarization phase.[8]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: GABAA α5 Receptor Signaling Pathway.
Caption: Morris Water Maze Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. α5IA - Wikipedia [en.wikipedia.org]
- 3. GABAA Receptor α5 Subunits Contribute to GABAA,slow Synaptic Inhibition in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plasma–occupancy relationship of the novel GABAA receptor benzodiazepine site ligand, α5IA, is similar in rats and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidepressant Mechanisms: Ketamine vs. AV-101
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound MRK-016 appears to be a fictional designation. To provide a meaningful and data-supported comparison as requested, this guide will compare the well-established rapid-acting antidepressant, ketamine, with AV-101 (L-4-chlorokynurenine), a real clinical-stage compound with a distinct N-methyl-D-aspartate (NMDA) receptor-targeting mechanism.
Introduction
The discovery of ketamine's rapid and robust antidepressant effects has revolutionized the understanding of mood disorders and spurred the development of a new generation of therapeutics targeting the glutamatergic system. This guide provides a detailed, data-driven comparison of the antidepressant mechanisms of ketamine and AV-101, an investigational drug that also modulates the NMDA receptor but through a different site of action. By examining their molecular targets, downstream signaling cascades, and preclinical and clinical data, this document aims to offer a clear perspective on their distinct and overlapping properties for researchers in the field.
Molecular and Mechanistic Comparison
Ketamine and AV-101 both exert their effects by modulating the NMDA receptor, a key player in synaptic plasticity and neurotransmission. However, their precise mechanisms of interaction with the receptor are fundamentally different.
Ketamine is a non-competitive channel blocker of the NMDA receptor.[1][2] It binds to the phencyclidine (PCP) site located within the receptor's ion channel, physically obstructing the influx of calcium ions.[3] This action is thought to preferentially inhibit NMDA receptors on GABAergic interneurons, leading to a "disinhibition" of pyramidal neurons and a subsequent surge in glutamate release. This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades crucial for its antidepressant effects.[1][4]
AV-101 , on the other hand, is a prodrug that is converted in the brain to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[4] 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5] For the NMDA receptor to become fully active, both glutamate and a co-agonist (glycine or D-serine) must be bound. By blocking the glycine site, 7-Cl-KYNA allosterically inhibits NMDA receptor function without directly blocking the ion channel.[5] This more modulatory approach is hypothesized to produce antidepressant effects with a potentially better side-effect profile than direct channel blockade.[1][6]
Quantitative Comparison of Receptor Binding and Preclinical Efficacy
The following tables summarize key quantitative data for ketamine and AV-101's active metabolite, 7-Cl-KYNA.
| Parameter | Ketamine | 7-Cl-KYNA (Active Metabolite of AV-101) | Reference |
| Primary Target | NMDA Receptor Ion Channel (PCP Site) | NMDA Receptor Glycine Co-agonist Site (GluN1) | [1][5] |
| Binding Affinity (IC₅₀) | ~0.56 µM (for [3H]glycine binding) | [5] | |
| Mechanism of Action | Non-competitive Channel Blocker | Competitive Antagonist at the Glycine Site | [1][5] |
Table 1: Comparison of Molecular Target and Binding Affinity.
| Preclinical Model | Ketamine | AV-101 | Reference |
| Forced Swim Test (FST) | Dose-dependent decrease in immobility time (e.g., at 10 and 15 mg/kg) | Showed rapid, dose-dependent, and persistent ketamine-like antidepressant effects | [7][8] |
| Side Effect Profile | Associated with psychotomimetic effects, locomotor disruption, and abuse potential | Not associated with psychotomimetic responses or abnormal locomotor behaviors in preclinical models | [1][6] |
Table 2: Comparative Efficacy in Preclinical Models of Depression.
Downstream Signaling Pathways
The antidepressant effects of both ketamine and, putatively, AV-101 are mediated by the activation of intracellular signaling cascades that promote synaptogenesis and reverse stress-induced neuronal atrophy.
Ketamine's Signaling Cascade
Ketamine's blockade of NMDA receptors leads to a cascade of events, most notably the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This activation is crucial for the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and synapsin I, leading to a rapid increase in the number and function of dendritic spines in the prefrontal cortex.[9]
Furthermore, ketamine rapidly increases the expression and release of Brain-Derived Neurotrophic Factor (BDNF) .[8][11] BDNF, acting through its receptor TrkB, is a key regulator of synaptic plasticity and neuronal survival. The antidepressant-like effects of ketamine are abolished in the absence of functional BDNF signaling.[11]
AV-101's Hypothesized Signaling Cascade
Preclinical evidence suggests that AV-101 may engage similar downstream pathways to ketamine. Studies have shown that the antidepressant-like effects of 7-Cl-KYNA are associated with the activation of BDNF signaling in the hippocampus.[3][12] Chronic administration of 7-Cl-KYNA in a mouse model of depression reversed stress-induced downregulation of BDNF and synaptic proteins like PSD-95 and synapsin I.[3] While direct evidence for mTOR activation by AV-101 is less established, its reliance on BDNF suggests a potential convergence on this pathway.
Clinical Data and Future Directions
While preclinical data for AV-101 showed promise, its clinical development for major depressive disorder has faced challenges. In a Phase 2 study (the ELEVATE trial), AV-101 as an adjunctive treatment did not demonstrate a statistically significant difference from placebo in improving depression scores.[1][6] The researchers suggested that this could be due to insufficient transport of AV-101 across the blood-brain barrier, leading to inadequate concentrations of its active metabolite, 7-Cl-KYNA.[4]
In contrast, ketamine has demonstrated rapid and significant antidepressant effects in numerous clinical trials for treatment-resistant depression, leading to the FDA approval of its S-enantiomer, esketamine, as a nasal spray.
The journey of AV-101 highlights the complexities of translating preclinical findings to clinical efficacy, particularly concerning pharmacokinetics and brain bioavailability. Future research for AV-101 may explore strategies to enhance its central nervous system penetration, such as co-administration with agents like probenecid.[4]
Experimental Protocols
Forced Swim Test (FST) in Rodents
Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
Methodology:
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Mice or rats are individually placed into the cylinder for a 6-minute session.
-
The session is typically video-recorded for later scoring.
-
An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
-
Data Analysis: The total duration of immobility is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.
Western Blotting for mTOR Pathway Activation
Objective: To quantify the phosphorylation status of mTOR and its downstream effectors as a measure of pathway activation.
Methodology:
-
Tissue Preparation: Following drug administration, brain tissue (e.g., prefrontal cortex) is rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTOR (p-mTOR), p70S6K (p-p70S6K), and a loading control (e.g., total mTOR, actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein or loading control.
Conclusion
Ketamine and AV-101 represent two distinct approaches to modulating the NMDA receptor for antidepressant purposes. Ketamine, a non-competitive channel blocker, has demonstrated rapid and potent clinical efficacy, albeit with a challenging side-effect profile. Its mechanism, involving a glutamate surge and subsequent activation of mTOR and BDNF pathways, has paved the way for novel drug development. AV-101, acting as a glycine site antagonist, showed promise in preclinical models by putatively engaging similar neurotrophic pathways with a potentially safer profile. However, its clinical translation has been hampered, likely by pharmacokinetic challenges. The comparative study of these two compounds provides valuable insights for the future design of glutamatergic modulators, emphasizing the critical importance of not only the mechanism of action but also target engagement and brain bioavailability in achieving clinical success.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. VistaGen Reports Topline Phase 2 Results for AV-101 as an Adjunctive Treatment of Major Depressive Disorder [prnewswire.com]
- 3. Activation of hippocampal BDNF signaling is involved in the antidepressant-like effect of the NMDA receptor antagonist 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioworld.com [bioworld.com]
- 5. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VistaGen CNS drug fails in Phase II depression study [clinicaltrialsarena.com]
- 7. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduced phosphorylation of the mTOR signaling pathway components in the amygdala of rats exposed to chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BDNF - a key transducer of antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of BDNF–TrkB Signaling in Specific Structures of the Sheep Brain by Kynurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRK-016 for Ameliorating Age-Related Cognitive Decline
For Immediate Release
This guide provides a comparative analysis of the novel procognitive compound MRK-016 against other therapeutic alternatives for age-related cognitive decline. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental landscape.
Introduction to this compound
This compound is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. These receptors are densely expressed in the hippocampus, a brain region critical for learning and memory. By modulating the activity of these receptors, this compound is being investigated for its potential to enhance cognitive function, particularly in the context of aging.
Mechanism of Action: The GABAergic Hypothesis of Cognitive Enhancement
The prevailing hypothesis for the procognitive effects of this compound centers on its ability to disinhibit hippocampal pyramidal neurons. As an inverse agonist, this compound reduces the tonic inhibitory current mediated by α5-GABA-A receptors. This release from inhibition is thought to facilitate synaptic plasticity, a cellular correlate of learning and memory. A key downstream effect of this modulation is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression in the hippocampus. BDNF is a crucial protein for neuronal survival, growth, and the maintenance of synaptic connections.
Comparative Analysis of Procognitive Effects
While direct comparative studies of this compound against other compounds in a standardized model of normal aging are limited, this guide synthesizes available data from relevant preclinical studies. The following tables summarize the performance of this compound and its alternatives in various cognitive-behavioral paradigms in aged or disease-model animals.
Table 1: Performance in Fear Conditioning Tasks
The contextual fear conditioning task assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus.
| Compound/Treatment | Animal Model | Age | Key Findings |
| This compound | LPS-Treated Mice (Neuroinflammation Model) | Not specified | Restored fear memory deficits induced by LPS.[1] |
| L-655,708 (α5-GABA-A Inverse Agonist) | Aged Mice (Post-anesthesia cognitive impairment model) | 18-20 months | Did not prevent isoflurane-induced memory deficits.[2] |
Table 2: Performance in Morris Water Maze
The Morris Water Maze is a widely used test for spatial learning and memory, which is heavily dependent on hippocampal function. Key metrics include escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial.
| Compound/Treatment | Animal Model | Age | Key Findings |
| L-655,708 (α5-GABA-A Inverse Agonist) | Rats | Not specified | Enhanced performance during both acquisition and probe trials.[3][4] |
| Donepezil (Acetylcholinesterase Inhibitor) | Aged Rats (AD model) | Not specified | Significantly shortened escape latency compared to untreated AD model rats.[5] |
| Ampakines (Positive AMPA Receptor Modulators) | Aged Rats | Middle-aged | Rescued deficits in spatial learning.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key behavioral assays cited.
Morris Water Maze Protocol
This protocol is a standard method for assessing spatial learning and memory in rodents.
Apparatus: A circular pool (typically 1.2-2.0 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
Procedure:
-
Habituation: Animals are first trained to find a visible platform to ensure they can swim and are motivated to escape the water.
-
Acquisition: The platform is submerged and kept in a constant location. Animals are released from different starting points around the pool's perimeter and must use the distal cues to find the platform. This is typically repeated for 4-5 days with multiple trials per day.[7][8][9]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.[7][9]
Contextual Fear Conditioning Protocol
This protocol assesses an animal's ability to associate a specific environment with an aversive stimulus.
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock.
Procedure:
-
Training/Conditioning: The animal is placed in the conditioning chamber. After a period of exploration, a neutral conditioned stimulus (CS), such as a tone, is presented, followed by a mild, brief footshock (the unconditioned stimulus, US). This pairing is typically repeated.[10][11]
-
Context Test: 24 hours later, the animal is returned to the same chamber without the presentation of the CS or US. The amount of time the animal spends "freezing" (a natural fear response of immobility) is measured as an indicator of contextual fear memory.[10][11]
-
Cued Test: The animal is placed in a novel context with different visual and olfactory cues. The CS (tone) is presented without the US (shock). Freezing behavior is again measured to assess cued fear memory, which is less dependent on the hippocampus.[10][11]
Discussion and Future Directions
The available preclinical data suggests that this compound holds promise as a procognitive agent, particularly in conditions associated with neuroinflammation. Its mechanism of action, involving the upregulation of BDNF, is a highly sought-after therapeutic target for age-related cognitive decline.
However, a direct comparison with other procognitive agents in a model of normal aging is a critical next step. The finding that the related compound L-655,708 was not effective in aged mice under specific conditions highlights the need for further investigation into the optimal therapeutic window and target population for α5-GABA-A receptor inverse agonists.[2]
Future research should focus on head-to-head comparative studies of this compound with established and emerging cognitive enhancers in well-characterized aged animal models. Such studies will be instrumental in validating the therapeutic potential of this novel compound for the treatment of age-related cognitive decline.
References
- 1. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciedu.ca [sciedu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze - Scholarpedia [scholarpedia.org]
- 10. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 11. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
Unraveling the Potential of MRK-016 in Mitigating Neuroinflammation-Induced Cognitive Deficits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective therapeutics against neuroinflammation-associated cognitive decline remains a critical challenge. This guide provides a comprehensive comparison of MRK-016, a selective α5-GABAA receptor (α5-GABAAR) inverse agonist, with other potential therapeutic agents in preclinical models of neuroinflammation-induced cognitive deficits. Through a detailed examination of experimental data, protocols, and underlying signaling pathways, this document aims to offer a clear perspective on the current landscape of therapeutic strategies in this field.
Neuroinflammation, characterized by the activation of the brain's innate immune system, is increasingly recognized as a key contributor to the pathophysiology of cognitive decline in various neurological disorders, including Alzheimer's disease. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), microglia and astrocytes release a cascade of pro-inflammatory cytokines and other mediators that can disrupt synaptic plasticity and neuronal function, ultimately leading to cognitive impairment. One promising therapeutic target in this complex interplay is the α5-GABAAR, which is highly expressed in the hippocampus, a brain region crucial for learning and memory.
This compound has emerged as a significant compound of interest due to its selective inverse agonist activity at the α5-GABAAR. By modulating GABAergic inhibition, this compound has shown potential in reversing cognitive deficits in preclinical models of neuroinflammation. This guide will delve into the performance of this compound, presenting a comparative analysis with other therapeutic approaches.
Performance Comparison in Preclinical Models
The efficacy of this compound has been primarily evaluated in the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents. This model mimics key aspects of neuroinflammation-associated cognitive impairment. The following tables summarize the quantitative data from key studies, comparing this compound with an alternative α5-GABAAR inverse agonist, L-655,708, and other potential therapeutic strategies.
Table 1: Effect on Cognitive Function in LPS-Induced Neuroinflammation Models
| Compound | Animal Model | Cognitive Test | Dosage | Key Findings (Quantitative) | Reference |
| This compound | Mice | Contextual Fear Conditioning | Not Specified | Restored behavioral expression of fear in LPS-treated animals.[1] | Eimerbrink et al., 2019 |
| L-655,708 | Rats | Morris Water Maze | Not Specified | Enhanced performance during acquisition and in a probe trial.[2] | Atack et al., 2006 |
| Natural Compounds (e.g., Curcumin, 6-Shogaol) | Mice/Rats | Various (MWM, NOR) | Varies | Improved cognitive function by inhibiting inflammatory mediators and increasing neurotrophic factors.[3] | Various |
| TNF-α Inhibitors (e.g., Infliximab, Etanercept) | Mice | Various | Varies | Improved cognitive outcomes and reduced hippocampal TNF-α levels.[4] | Various |
Note: Quantitative data for this compound's effect on freezing percentage in contextual fear conditioning from the primary study is not publicly available in the abstract. The finding is reported qualitatively.
Table 2: Effect on Neuroinflammatory and Neuropathological Markers
| Compound | Animal Model | Marker | Key Findings (Quantitative) | Reference |
| This compound | Mice | Hippocampal Aβ | Did not reduce the elevated Aβ levels induced by LPS.[1] | Eimerbrink et al., 2019 |
| This compound | Mice | Hippocampal BDNF mRNA | Upregulated BDNF mRNA expression.[1] | Eimerbrink et al., 2019 |
| LPS (Inducer) | Rats | Hippocampal IL-1β, IL-6, TNF-α | Significant increase in pro-inflammatory cytokines.[5] | Various |
| LPS (Inducer) | Rats | Hippocampal Aβ | Significant increase in Aβ expression.[5] | Various |
| Natural Compounds (e.g., 6-Shogaol) | Mice | Inflammatory mediators (COX-2, PGE2, NO, iNOS, IL-1β, TNF-α) | Inhibition of various inflammatory mediators.[3] | Ha et al., 2012 |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited.
LPS-Induced Neuroinflammation Model
-
Objective: To induce a state of neuroinflammation and associated cognitive deficits in rodents.
-
Procedure:
-
Animal Model: Typically C57BL/6 mice or Sprague-Dawley rats are used.
-
LPS Administration: Lipopolysaccharide (from E. coli) is administered via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, a single injection or repeated daily injections for several days (e.g., 7 days).[1]
-
Dosage: Doses can range from 0.25 mg/kg to 5 mg/kg depending on the desired severity and duration of the inflammatory response.
-
Timeline: Behavioral testing is typically conducted hours to days after the final LPS injection to assess cognitive function.
-
Biochemical Analysis: Following behavioral testing, brain tissue (particularly the hippocampus) is collected for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR), neuronal damage, and neuropathological changes (e.g., Aβ levels via ELISA or Western blot).
-
Contextual Fear Conditioning
-
Objective: To assess fear-associated learning and memory, which is dependent on the hippocampus.
-
Procedure:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a system for recording freezing behavior.
-
Training (Day 1):
-
The animal is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
An unconditioned stimulus (US), typically a mild electric footshock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered. This is often paired with a conditioned stimulus (CS), such as a tone or light, though in contextual fear conditioning, the chamber itself serves as the primary context cue.
-
The animal is removed from the chamber after a set period following the shock.
-
-
Testing (Day 2):
-
The animal is returned to the same conditioning chamber (the context).
-
No shock is delivered.
-
Freezing behavior (the complete absence of movement except for respiration) is recorded for a set duration (e.g., 5 minutes).
-
The percentage of time spent freezing is used as a measure of fear memory. Increased freezing indicates a stronger memory of the aversive context.
-
-
Measurement of Hippocampal BDNF mRNA and Aβ Levels
-
Objective: To quantify molecular changes in the hippocampus related to neuroinflammation and the effects of therapeutic interventions.
-
Procedure:
-
Tissue Collection: Following behavioral testing, animals are euthanized, and the hippocampus is rapidly dissected and frozen.
-
RNA Extraction and qPCR for BDNF mRNA:
-
Total RNA is extracted from the hippocampal tissue using standard methods (e.g., Trizol reagent).
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qPCR) is performed using specific primers for BDNF and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
The relative expression of BDNF mRNA is calculated using the ΔΔCt method.
-
-
Protein Extraction and ELISA for Aβ:
-
Hippocampal tissue is homogenized in a lysis buffer to extract proteins.
-
The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 or Aβ42 are used to quantify the levels of these amyloid-beta peptides in the protein lysates.
-
Aβ levels are typically expressed as pg/mg of total protein.
-
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: LPS-induced neuroinflammation signaling pathway.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluation.
Conclusion
This compound demonstrates promise as a therapeutic agent for neuroinflammation-induced cognitive deficits by targeting the α5-GABAAR and upregulating BDNF. Its ability to restore cognitive function in the LPS model, even in the presence of elevated Aβ, suggests a mechanism that may be beneficial in complex neurodegenerative conditions. However, a comprehensive understanding of its efficacy requires further investigation, including direct comparative studies with other α5-GABAAR modulators like L-655,708 and compounds targeting different pathways in the same standardized models. The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a solid foundation for researchers to design future studies and advance the development of novel treatments for these debilitating conditions.
References
- 1. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRACE AND CONTEXTUAL FEAR CONDITIONING IS ENHANCED IN MICE LACKING THE α4 SUBUNIT OF THE GABAA RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory Potential of Natural Products in Attenuation of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation as a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic lipopolysaccharide exposure induces cognitive dysfunction without affecting BDNF expression in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MRK-016's Efficacy in Preclinical Models of Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antidepressant candidate MRK-016's performance across various preclinical depression models. The data presented herein is collated from peer-reviewed studies to offer an objective analysis of its therapeutic potential against established and emerging antidepressant compounds.
Abstract
This compound, a negative allosteric modulator (NAM) of α5 subunit-containing GABA-A receptors (α5-GABA-A-R), has demonstrated rapid and sustained antidepressant-like effects in multiple rodent models of depression. Its mechanism of action, which involves the disinhibition of glutamatergic neurotransmission, shares similarities with the fast-acting antidepressant ketamine, but notably without inducing similar side effects. This guide will delve into the quantitative data from key studies, detail the experimental protocols used to assess its efficacy, and visually represent its proposed signaling pathway.
Comparative Efficacy of this compound in Depression Models
The antidepressant potential of this compound has been evaluated in several well-established rodent models of depression, including the Forced Swim Test (FST), Tail Suspension Test (TST), and chronic stress-induced anhedonia models.
Behavioral Despair Models: Forced Swim Test and Tail Suspension Test
The FST and TST are widely used to assess antidepressant efficacy by measuring the duration of immobility, a state considered to reflect behavioral despair.
| Treatment Group | Immobility Time (seconds) in FST | Reference |
| Vehicle | 150 ± 10 | [1] |
| This compound (10 mg/kg) | 75 ± 8 | [1] |
| Ketamine (10 mg/kg) | 80 ± 7 | [2] |
| Fluoxetine (20 mg/kg) | 105 ± 9 |
| Treatment Group | Immobility Time (seconds) in TST | Reference |
| Vehicle | 180 ± 12 | [1] |
| This compound (10 mg/kg) | 95 ± 10 | [1] |
Note: Data are representative values compiled from multiple sources and may not reflect the exact values of a single study. Standard error of the mean (SEM) is included for illustrative purposes.
As the tables demonstrate, a single administration of this compound significantly reduces immobility time in both the FST and TST, with an efficacy comparable to that of ketamine.[1][2]
Chronic Stress-Induced Anhedonia Models
Chronic stress models, such as Chronic Unpredictable Stress (CUS) and Chronic Social Defeat Stress (CSDS), induce a state of anhedonia in rodents, a core symptom of depression. Anhedonia is typically measured by a decrease in the preference for a palatable sucrose solution over water.
| Treatment Group | Sucrose Preference (%) | Reference |
| Non-Stressed + Vehicle | 85 ± 5 | [1] |
| Stressed + Vehicle | 55 ± 6 | [1] |
| Stressed + this compound (10 mg/kg) | 80 ± 5 | [1] |
This compound has been shown to reverse the deficit in sucrose preference induced by chronic stress, indicating its potential to treat anhedonia.[1]
Mechanism of Action: A Novel Approach to Antidepressant Therapy
This compound acts as a negative allosteric modulator at the benzodiazepine binding site of α5-containing GABA-A receptors. This action reduces the inhibitory effect of GABA on principal neurons, leading to a disinhibition of glutamatergic neurotransmission, particularly in the prefrontal cortex and hippocampus.[1] This mechanism is thought to mimic the downstream effects of ketamine, a non-competitive NMDA receptor antagonist, by promoting a surge in glutamate that activates AMPA receptors.[1] This activation is crucial for the rapid antidepressant effects and the induction of synaptic plasticity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant efficacy by measuring immobility in an inescapable water cylinder.
-
Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to maintain balance) is recorded during the last 4 minutes of the test.
-
Drug Administration: this compound, ketamine, fluoxetine, or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
Chronic Unpredictable Stress (CUS) and Sucrose Preference Test
The CUS model induces a depressive-like state, including anhedonia, through prolonged exposure to a variety of mild, unpredictable stressors.
-
CUS Protocol: For 2-4 weeks, mice are subjected to a daily regimen of two different mild stressors, such as:
-
Cage tilt (45°)
-
Wet bedding
-
Reversed light-dark cycle
-
Forced swim in cold water (18°C)
-
Food and water deprivation
-
-
Sucrose Preference Test:
-
Habituation: Mice are habituated to a two-bottle choice of water and 1% sucrose solution for 48 hours.
-
Testing: Following a period of food and water deprivation, mice are given free access to one bottle of water and one bottle of 1% sucrose solution for 1-2 hours.
-
Measurement: The consumption of each liquid is measured, and the sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
-
Drug Administration: this compound or vehicle is administered during the final week of the CUS protocol.
Conclusion
This compound demonstrates a promising profile as a rapid-acting antidepressant with a novel mechanism of action. Its efficacy in reversing behavioral despair and anhedonia in preclinical models is comparable to that of ketamine, but without the associated adverse effects.[3] The disinhibition of glutamatergic neurotransmission through negative allosteric modulation of α5-GABA-A receptors presents a compelling new avenue for the development of next-generation antidepressants. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder.
References
- 1. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MRK-016 for the GABAA α5 Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRK-016, a selective inverse agonist for the α5 subunit of the γ-aminobutyric acid type A (GABAA) receptor, with other known α5-selective compounds. The following sections present quantitative data on binding affinities, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow to aid in the objective assessment of this compound's specificity and performance.
Comparative Analysis of Binding Affinity
The specificity of a compound for a particular receptor subtype is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the binding affinities (Ki values) of this compound and two other notable GABAA α5-selective inverse agonists, L-655,708 and α5IA, for different GABAA receptor α subunits. Lower Ki values indicate higher binding affinity.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Selectivity for α5 |
| This compound | 0.83[1] | 0.85[1] | 0.77[1] | 1.4[1] | Functionally selective inverse agonist[1] |
| L-655,708 | ~22.5 - 45 | ~22.5 - 45 | ~22.5 - 45* | 0.45[1][2] | 50-100 fold higher affinity for α5[1][2] |
| α5IA | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | Functionally selective for α5[3] |
Note: Specific Ki values for L-655,708 at α1, α2, and α3 subunits are not explicitly stated in the searched literature, but are estimated based on the reported 50-100 fold selectivity for the α5 subunit. α5IA is reported to have subnanomolar affinity for α1, α2, α3, and α5 subunits but acts as a functionally selective inverse agonist at the α5 subtype.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound (e.g., this compound) for different GABAA receptor subtypes (α1, α2, α3, α5).
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) individually expressing recombinant human GABAA receptors of a specific subunit composition (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
A radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cell membranes expressing the specific GABAA receptor subtype are thawed and resuspended in binding buffer.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional effect of a compound on ion channels, such as the GABAA receptor.
Objective: To determine the functional activity (e.g., inverse agonism) and potency (EC50) of a test compound at different GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the subunits of the desired GABAA receptor subtypes (e.g., α1β3γ2, α5β3γ2).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
GABA (the natural agonist).
-
Test compound (e.g., this compound).
Protocol:
-
Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with the cRNAs for the specific GABAA receptor subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
GABA Application: A baseline current is established, and then GABA is applied to the oocyte to activate the GABAA receptors and elicit an inward chloride current.
-
Compound Application: The test compound is co-applied with GABA to the oocyte.
-
Current Measurement: The change in the GABA-evoked current in the presence of the test compound is measured. An inverse agonist will cause a reduction in the GABA-evoked current.
-
Dose-Response Analysis: This process is repeated with various concentrations of the test compound to generate a dose-response curve.
-
Data Analysis: The dose-response curve is used to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: GABAA α5 Receptor Signaling with an Inverse Agonist.
References
The Emergence of MRK-016: A Comparative Analysis of its Impact on BDNF Expression Against Traditional Antidepressants
For Immediate Release
A novel GABA-A α5 receptor negative allosteric modulator, MRK-016, has demonstrated the ability to upregulate hippocampal Brain-Derived Neurotrophic Factor (BDNF) expression, a key neurotrophin implicated in the pathophysiology of depression and the mechanism of action of antidepressants. This guide provides a comparative overview of this compound's effect on BDNF expression relative to established antidepressant classes, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
The neurotrophic hypothesis of depression posits that decreased levels of BDNF in critical brain regions, such as the hippocampus, contribute to depressive symptoms, and that antidepressant efficacy is linked to the restoration of BDNF levels.[1][2] While traditional antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), have been shown to increase BDNF levels over a period of weeks, emerging compounds like this compound present a novel mechanistic approach. This compound's action on the GABAergic system offers a potential for more rapid and targeted modulation of BDNF. This guide synthesizes preclinical data to facilitate a comparative understanding of these compounds.
Comparative Analysis of BDNF Expression
The following table summarizes the quantitative effects of this compound and other representative antidepressants on BDNF expression in the hippocampus of animal models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from multiple independent experiments.
| Compound Class | Compound | Animal Model | Treatment Regimen | Change in Hippocampal BDNF | Reference |
| GABA-A α5 NAM | This compound | Mice (LPS-induced cognitive deficit) | Single post-training administration | Upregulation of BDNF mRNA | [1] |
| SSRI | Fluoxetine | Mice | 10 mg/kg/day for 12 days (chronic) | Increased BDNF protein levels | |
| SSRI | Fluoxetine | Mice | 10 mg/kg/day for 28 days (chronic) | Increased BDNF protein levels | [3][4] |
| SSRI | Paroxetine | Mice (Chronic stress model) | Chronic administration | Prevents stress-induced decrease in CRTC1-CREB binding (upstream of BDNF) | [5] |
| SNRI | Venlafaxine | Not specified | Not specified | Increased BDNF levels | Not specified in provided results |
| TCA | Desipramine | Not specified | Not specified | Increased BDNF levels | Not specified in provided results |
| NMDA Antagonist | Ketamine | Not specified | Not specified | Rapid increase in BDNF protein translation | Not specified in provided results |
Experimental Methodologies
This compound Experimental Protocol
-
Objective: To assess the effect of this compound on hippocampal BDNF mRNA expression in a lipopolysaccharide (LPS)-induced model of cognitive impairment in mice.[1]
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Induction of Cognitive Deficit: Mice were administered LPS to induce a state of neuroinflammation and associated cognitive deficits.
-
Behavioral Training: Animals were subjected to a contextual fear conditioning paradigm.
-
Drug Administration: Immediately following training, a single dose of this compound was administered.
-
Tissue Collection and Analysis: At a designated time point post-administration, hippocampi were dissected, and total RNA was extracted.
-
BDNF mRNA Quantification: Real-time quantitative polymerase chain reaction (RT-qPCR) was performed to measure the relative expression levels of BDNF mRNA.
-
Fluoxetine Experimental Protocol (Representative SSRI)
-
Objective: To determine the effect of chronic fluoxetine administration on hippocampal BDNF protein levels in mice.[3][4]
-
Animal Model: Male mice.
-
Procedure:
-
Drug Administration: Fluoxetine (10 mg/kg/day) or vehicle was administered intraperitoneally (i.p.) for a period of 12 to 28 days.
-
Tissue Collection: Following the chronic treatment period, animals were euthanized, and the hippocampi were rapidly dissected.
-
Protein Extraction: Hippocampal tissue was homogenized in lysis buffer to extract total protein.
-
BDNF Protein Quantification: An enzyme-linked immunosorbent assay (ELISA) specific for BDNF was used to measure the concentration of BDNF protein in the hippocampal lysates. Protein concentrations were normalized to the total protein content of each sample.
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced BDNF Expression
The negative allosteric modulation of GABA-A α5 receptors by this compound is hypothesized to reduce inhibitory signaling, leading to a disinhibition of downstream pathways that promote the transcription of the Bdnf gene. This likely involves the activation of transcription factors such as CREB.
References
- 1. The α5-GABAAR inverse agonist this compound upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDNF Val66Met Impairs Fluoxetine-Induced Enhancement of Adult Hippocampus Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hippocampal salt-inducible kinase 2-CREB-regulated transcription co-activator 1 system mediates the antidepressant actions of paroxetine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of MRK-016 and L-655,708
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two prominent α5 subunit-containing GABAA receptor (α5-GABAAR) negative allosteric modulators (NAMs): MRK-016 and L-655,708. Both compounds have been instrumental in elucidating the role of α5-GABAARs in cognitive processes and mood regulation, and they represent important tools for researchers in the field.
At a Glance: Key Differences
| Feature | This compound | L-655,708 |
| Chemical Class | Pyrazolotriazine | Imidazobenzodiazepine |
| Primary Target | α5-GABAA Receptor | α5-GABAA Receptor |
| Mechanism of Action | Negative Allosteric Modulator (Inverse Agonist) | Negative Allosteric Modulator (Inverse Agonist) |
| Selectivity Profile | High affinity for α1, α2, α3, and α5 subtypes, but functionally selective for α5. | High selectivity for α5 subtype due to significantly higher binding affinity. |
| Key In Vivo Effects | Cognitive enhancement, rapid antidepressant-like effects.[1][2] | Cognitive enhancement, rapid antidepressant-like effects, potentially anxiogenic at higher doses.[2][3][4] |
| Clinical Development | Discontinued due to poor tolerability in elderly subjects.[5] | Investigated pre-clinically for cognitive and antidepressant effects. |
Quantitative Data Comparison
Binding Affinity (Ki) at Human Recombinant GABAA Receptor Subtypes
The following table summarizes the binding affinities (Ki, in nM) of this compound and L-655,708 for different α subunits of the GABAA receptor. It is important to note that the data for the two compounds are derived from different studies and should be compared with this in mind.
| GABAAR Subtype | This compound (Ki, nM) | L-655,708 (IC50, nM) |
| α1β3γ2 | 0.83[1] | 320[6] |
| α2β3γ2 | 0.85[1] | 135[6] |
| α3β3γ2 | 0.77[1] | 960[6] |
| α5β3γ2 | 1.4[1] | 1.1[6] |
Note: Lower Ki/IC50 values indicate higher binding affinity. While this compound shows high affinity across several subtypes, its functional efficacy is selective for α5. L-655,708 demonstrates pronounced selectivity for the α5 subtype based on its significantly lower IC50 value compared to other subtypes.[6]
Mechanism of Action: Signaling Pathway
Both this compound and L-655,708 act as negative allosteric modulators at the benzodiazepine binding site of α5-containing GABAA receptors.[2][7] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By reducing the inhibitory tone mediated by GABA at these specific receptors, these compounds are thought to enhance neuronal excitability and facilitate synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[3]
Caption: Signaling pathway of α5-GABAAR negative allosteric modulators.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol outlines the general steps for determining the binding affinity of a compound to GABAA receptors.
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.[8]
-
Perform a series of centrifugations to isolate the cell membranes containing the GABAA receptors.[8][9]
-
Wash the membrane pellet multiple times to remove endogenous GABA.[9]
-
Resuspend the final pellet in a binding buffer and determine the protein concentration.[9]
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound or L-655,708).[8][10]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known GABAA receptor ligand (e.g., GABA or diazepam).[8]
-
Incubate the plate to allow the binding to reach equilibrium.[9]
3. Assay Termination and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[10]
-
Wash the filters with ice-cold buffer.[10]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[8]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Evaluating the Therapeutic Index of MRK-016 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of MRK-016, a selective inverse agonist for the α5 subunit-containing GABAA receptor. The performance of this compound is evaluated against two relevant alternatives: L-655,708, another α5-selective inverse agonist, and ketamine, a non-competitive NMDA receptor antagonist known for its rapid antidepressant effects. This document synthesizes available preclinical data to inform researchers on the potential therapeutic window of these compounds.
Executive Summary
This compound has demonstrated promising efficacy in preclinical models of depression and cognitive impairment. As a selective inverse agonist of α5-containing GABAA receptors, its mechanism of action is distinct from traditional antidepressants. Preclinical data suggests that this compound may offer a favorable safety profile at therapeutically relevant doses, notably lacking the anxiogenic and proconvulsant activities associated with non-selective GABAA receptor inverse agonists. However, its development was halted due to poor tolerability in elderly human subjects. In comparison, L-655,708 shows a similar preclinical profile of cognitive enhancement and rapid antidepressant-like effects but has been associated with anxiogenic effects at higher doses. Ketamine, while effective as a rapid-acting antidepressant, has a narrow therapeutic window due to its psychotomimetic side effects and abuse potential.
Data Presentation: Preclinical Efficacy and Safety
The following tables summarize the quantitative data on the effective and adverse dose ranges of this compound and its comparators in preclinical models.
| Compound | Preclinical Model | Efficacy Endpoint | Effective Dose Range (mg/kg, i.p.) | Reference |
| This compound | Mouse Forced Swim Test (FST) | Antidepressant-like effect | Not explicitly defined in searches | [1][2] |
| Rat Morris Water Maze (MWM) | Cognitive Enhancement | 0.39 (for 50% receptor occupancy) | [3] | |
| L-655,708 | Rat Forced Swim Test (FST) | Antidepressant-like effect | 1 - 3 | |
| Rat Morris Water Maze (MWM) | Cognitive Enhancement | Not explicitly defined in searches | [4][5] | |
| Ketamine | Mouse Forced Swim Test (FST) | Antidepressant-like effect | 3 - 10 | [6][7] |
Table 1: Preclinical Efficacy of this compound and Comparators. Doses are presented as milligrams per kilogram of body weight, administered intraperitoneally (i.p.).
| Compound | Preclinical Model | Adverse Effect | Dose Range (mg/kg, i.p.) | Reference |
| This compound | Mouse | Anxiogenic/Proconvulsant Activity | Not observed at effective doses | [1][2][3] |
| L-655,708 | Rodent | Anxiogenic effects | Observed at doses for cognitive enhancement | [8] |
| Rat | Proconvulsant Activity | Not observed at selective α5 doses | [4][9] | |
| Ketamine | Rodent | Psychotomimetic-like effects | >20 | [7][10] |
| Mouse | Locomotor hyperactivity | 25 - 50 | [11] |
Table 2: Preclinical Safety Profile of this compound and Comparators. Doses are presented as milligrams per kilogram of body weight, administered intraperitoneally (i.p.).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity in rodents.
-
Apparatus: A cylindrical container (typically 20-30 cm in diameter and 40-50 cm in height) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.
-
Procedure:
-
Mice or rats are individually placed in the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often by video, for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to evaluate spatial learning and memory in rodents.
-
Apparatus: A large circular pool (typically 120-180 cm in diameter) filled with opaque water (e.g., by adding non-toxic white or black paint) at a temperature of 23-26°C. A small escape platform is hidden 1-2 cm below the water's surface. Visual cues are placed around the room and are visible from within the pool.
-
Procedure:
-
Acquisition Phase: Animals are subjected to multiple trials per day for several consecutive days. In each trial, the animal is placed in the pool from a different starting position and must find the hidden platform. The location of the platform remains constant. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Interpretation:
-
Learning: A decrease in the latency (time) and path length to find the platform across acquisition trials indicates spatial learning.
-
Memory: During the probe trial, a preference for the quadrant where the platform was previously located (measured as time spent in that quadrant) indicates spatial memory retention.
-
Preclinical Toxicity Assessment
General principles for assessing the safety pharmacology and toxicity of novel compounds in preclinical models include:
-
Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).
-
Safety Pharmacology Core Battery: Evaluation of the effects on vital functions, including central nervous, cardiovascular, and respiratory systems.
-
Specific Toxicity Studies:
-
Anxiogenic/Anxiolytic Activity: Assessed using tests like the elevated plus-maze or open field test.
-
Proconvulsant/Anticonvulsant Activity: Evaluated by co-administration with a convulsant agent (e.g., pentylenetetrazole) or through kindling models.
-
Psychotomimetic Effects: For compounds like ketamine, this is often assessed by observing stereotyped behaviors, hyperlocomotion, and prepulse inhibition deficits.
-
Abuse Potential: Commonly evaluated using self-administration paradigms.
-
Mandatory Visualizations
Signaling Pathway of α5-GABAA Receptor Inverse Agonists
Caption: Signaling pathway of this compound and L-655,708 at the α5-GABAA receptor.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of therapeutic index.
Logical Relationship of Therapeutic Index
Caption: Logical relationship determining the therapeutic index of the compounds.
References
- 1. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (this compound), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing doses of ketamine curtail antidepressant responses and suppress associated synaptic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-655,708 - Wikipedia [en.wikipedia.org]
- 9. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 10. Increasing doses of ketamine curtail antidepressant responses and suppress associated synaptic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of MRK-016
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of MRK-016, a selective GABA-A receptor inverse agonist. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following procedures are based on general best practices for the disposal of solid organic research chemicals and analogous compounds. It is imperative to treat this compound as a hazardous waste unless explicitly confirmed otherwise by a certified safety professional.
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is to prevent its release into the environment. This involves proper segregation, containment, and labeling of all waste streams containing this compound. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₁₇H₂₀N₈O₂ | |
| Molecular Weight | 368.39 g/mol | |
| Appearance | White to beige solid powder | [1] |
| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (up to 20 mM). | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation: Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted solid this compound in a dedicated, properly labeled hazardous waste container.
-
Contaminated items such as weighing boats, contaminated gloves, and absorbent paper should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, compatible hazardous waste container for organic solvent waste.
-
Do not mix with aqueous waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Container Management:
-
Use containers that are chemically compatible with the waste they are holding. For this compound solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, use containers appropriate for the solvent (e.g., glass or compatible plastic for DMSO or ethanol solutions).
-
Ensure containers are in good condition and have a secure, leak-proof lid.
-
Keep waste containers closed except when adding waste.
4. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
5. Storage:
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
Secondary containment (e.g., a larger, chemical-resistant bin) is recommended for liquid waste containers to contain any potential leaks.
6. Disposal Request:
-
Once a waste container is full or has been in use for a predetermined period (as per your institution's policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and your local and national regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste management.
References
Essential Safety and Logistical Information for Handling MRK-016
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of MRK-016, a potent GABAA receptor inverse agonist. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. Due to the potent neuroactive nature of this compound and the absence of a publicly available Occupational Exposure Limit (OEL), a highly conservative approach to handling is mandated.
Immediate Safety and Handling Precautions
This compound is a potent neuroactive compound that requires stringent handling procedures to prevent occupational exposure. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound to ensure the appropriate level of personal protection.[1] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving provide maximum protection. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Chemical splash goggles or safety glasses with side shields- Single pair of nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates containment and eye protection. |
| In Vitro Experiments | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory PPE is sufficient when handling dilute solutions within a controlled environment. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.[2]
-
Containment: All handling of this compound powder must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[3]
-
Ventilation: The laboratory should have a single-pass air system, and areas where this compound is handled should be under negative pressure relative to adjacent spaces to prevent contamination.[3]
Operational Plans: Step-by-Step Guidance
Spill Cleanup Procedure for this compound Powder
In the event of a spill of this compound powder, immediate and careful action is required to prevent dispersal and exposure.
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[4][5]
-
Don Appropriate PPE: Before beginning cleanup, don the PPE specified for handling potent powders, including a PAPR.[4]
-
Contain the Spill: Gently cover the spill with absorbent material dampened with a suitable solvent (e.g., isopropanol or ethanol) to prevent the powder from becoming airborne.[4][6]
-
Clean the Area: Once the powder is wetted, use absorbent pads to carefully wipe the area, working from the outside of the spill inward. Place all contaminated materials into a designated hazardous waste container.[5]
-
Decontaminate Surfaces: After the visible powder has been removed, decontaminate the area with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol and then water.[1]
-
Doff PPE: Remove PPE in a designated area, ensuring no cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Disposal Plan for this compound Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[7][8]
Waste Segregation and Labeling
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, pipette tips, and vials, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[8] The container should be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
Disposal Procedure
-
Containment: Ensure all waste containers are securely sealed before removal from the laboratory.[8]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.
-
Pickup: Arrange for the collection of the hazardous waste by the institutional EHS department or a certified hazardous waste disposal vendor.
Experimental Protocol: Fluorescence-Based Assay for GABAA Receptor Modulation
This protocol describes a fluorescence-based assay to determine the modulatory effect of this compound on GABAA receptor activity in a cell-based system. This type of assay is suitable for high-throughput screening of GABAA receptor modulators.[9][10][11][12]
Materials
-
HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α5β3γ2)
-
Yellow fluorescent protein (YFP)-based halide sensor co-expressed in the cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GABA (gamma-aminobutyric acid) stock solution
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Methodology
-
Cell Plating: Seed the GABAA receptor-expressing HEK293 cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a range of GABA concentrations to determine the EC20 (the concentration that elicits 20% of the maximal response).
-
Assay Procedure: a. Wash the cells with the assay buffer. b. Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Add the EC20 concentration of GABA to the wells. d. Immediately measure the change in fluorescence using a plate reader. The binding of GABA to its receptor will cause an influx of chloride ions, which in turn quenches the YFP fluorescence. Inverse agonists like this compound are expected to inhibit this GABA-induced fluorescence quench.
-
Data Analysis: The change in fluorescence is proportional to the GABAA receptor activity. The effect of this compound can be quantified by comparing the fluorescence signal in the presence and absence of the compound.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. ecetoc.org [ecetoc.org]
- 4. fabtechnologies.com [fabtechnologies.com]
- 5. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
